molecular formula C9H7BrN2 B1525463 2-Bromo-3-methylquinoxaline CAS No. 21594-95-6

2-Bromo-3-methylquinoxaline

Cat. No.: B1525463
CAS No.: 21594-95-6
M. Wt: 223.07 g/mol
InChI Key: YBJFSDXUCGYJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-methylquinoxaline is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-3-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJFSDXUCGYJSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21594-95-6
Record name 2-bromo-3-methylquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details a robust and efficient two-step synthesis of 2-Bromo-3-methylquinoxaline, a valuable heterocyclic building block in medicinal chemistry and materials science. This document provides a thorough examination of the synthetic pathway, beginning with the foundational cyclocondensation reaction to form the 2-hydroxy-3-methylquinoxaline intermediate, followed by a detailed protocol for its subsequent bromination. The causality behind experimental choices, in-depth reaction mechanisms, and critical safety protocols are elucidated to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and a self-validating framework for the successful synthesis and characterization of the target compound.

Introduction

Quinoxaline derivatives represent a privileged scaffold in contemporary drug discovery, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The strategic functionalization of the quinoxaline core is paramount for the modulation of these biological activities. The introduction of a bromine atom at the 2-position of the 3-methylquinoxaline nucleus, yielding this compound, provides a versatile synthetic handle for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions. This reactivity makes it a highly sought-after intermediate for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents. This guide presents a detailed and reliable methodology for the synthesis of this key intermediate.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence. The initial step involves the synthesis of the precursor, 2-hydroxy-3-methylquinoxaline, via the condensation of ortho-phenylenediamine with pyruvic acid. The subsequent step is the conversion of the hydroxyl group to a bromine atom using phosphorus oxybromide (POBr₃).

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Bromination o-phenylenediamine o-phenylenediamine step1_reaction + o-phenylenediamine->step1_reaction pyruvic_acid pyruvic_acid pyruvic_acid->step1_reaction 2-hydroxy-3-methylquinoxaline 2-hydroxy-3-methylquinoxaline step1_reaction->2-hydroxy-3-methylquinoxaline  Acid catalyst, Reflux POBr3 POBr3 step2_reaction + 2-hydroxy-3-methylquinoxaline->step2_reaction POBr3->step2_reaction This compound This compound step2_reaction->this compound  Heat

Figure 1: Two-step synthesis of this compound.

Part 1: Synthesis of 2-Hydroxy-3-methylquinoxaline

Reaction Mechanism

The formation of 2-hydroxy-3-methylquinoxaline proceeds through a cyclocondensation reaction. The more nucleophilic amine group of o-phenylenediamine initially attacks the ketone carbonyl of pyruvic acid, followed by an intramolecular cyclization involving the second amine group and the carboxylic acid, with subsequent dehydration to yield the stable heterocyclic quinoxalinone ring system.

Condensation_Mechanism Reactants o-Phenylenediamine + Pyruvic Acid Nucleophilic_Attack Nucleophilic attack of amine on ketone carbonyl Reactants->Nucleophilic_Attack Intermediate_1 Tetrahedral Intermediate Nucleophilic_Attack->Intermediate_1 Cyclization Intramolecular cyclization and deamination/dehydration Intermediate_1->Cyclization Product 2-Hydroxy-3-methylquinoxaline Cyclization->Product

Caption: Mechanism of 2-hydroxy-3-methylquinoxaline formation.

Experimental Protocol

Materials:

  • o-Phenylenediamine

  • Pyruvic acid

  • Methanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in methanol.

  • To this stirring solution, add pyruvic acid (1.05 equivalents) dropwise. An exothermic reaction may be observed.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold methanol and then with deionized water to remove any unreacted starting materials and water-soluble impurities.

  • Dry the purified 2-hydroxy-3-methylquinoxaline in a vacuum oven.

ReactantMolar Eq.
o-Phenylenediamine1.0
Pyruvic acid1.05
Solvent Methanol
Reaction Time 2-4 hours
Temperature Reflux
Typical Yield 85-95%

Part 2: Synthesis of this compound

Reaction Mechanism

The conversion of the 2-hydroxy group to a bromine atom is achieved using phosphorus oxybromide (POBr₃). The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POBr₃. This is followed by the elimination of a bromophosphonate species and subsequent attack by a bromide ion to yield the final product.[1][2]

Bromination_Mechanism Reactants 2-Hydroxy-3-methylquinoxaline + POBr₃ Oxygen_Attack Nucleophilic attack of hydroxyl oxygen on phosphorus Reactants->Oxygen_Attack Intermediate Phosphonium Intermediate Oxygen_Attack->Intermediate Elimination_Substitution Elimination and Bromide Attack Intermediate->Elimination_Substitution Product This compound Elimination_Substitution->Product

Caption: Mechanism of bromination using POBr₃.

Experimental Protocol

Materials:

  • 2-Hydroxy-3-methylquinoxaline

  • Phosphorus oxybromide (POBr₃)

  • Toluene (anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a scrubber

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-3-methylquinoxaline (1.0 equivalent).

  • Addition of Reagents: Add anhydrous toluene to the flask, followed by the slow and careful addition of phosphorus oxybromide (2.0-3.0 equivalents) in portions. The reaction is exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HBr gas, so it must be performed in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.

ReactantMolar Eq.
2-Hydroxy-3-methylquinoxaline1.0
Phosphorus oxybromide (POBr₃)2.0-3.0
Solvent Toluene
Reaction Time 3-5 hours
Temperature Reflux
Typical Yield 60-75%

Safety Precautions for Phosphorus Oxybromide (POBr₃)

Phosphorus oxybromide is a hazardous and highly reactive substance that must be handled with extreme caution.[3][4][5][6][7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling POBr₃.[3][4]

  • Ventilation: All work with POBr₃ must be conducted in a well-ventilated fume hood to avoid inhalation of its corrosive vapors.[3]

  • Reactivity with Water: POBr₃ reacts violently with water and moisture to produce corrosive hydrogen bromide (HBr) gas.[3][7] Ensure all glassware is dry and the reaction is performed under anhydrous conditions.

  • Storage: Store POBr₃ in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.[4]

  • Disposal: Dispose of POBr₃ and any waste containing it according to institutional and local regulations for hazardous chemical waste.

Characterization of this compound

The successful synthesis of this compound should be confirmed by standard analytical techniques.

  • Appearance: A pale yellow to off-white solid.

  • Melting Point: Literature values should be consulted for comparison.

  • Thin Layer Chromatography (TLC): Monitor the reaction progress and purity of the final product using an appropriate solvent system (e.g., hexane:ethyl acetate).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the quinoxaline ring system and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be in the range of δ 7.5-8.2 ppm, and the methyl protons will appear as a singlet around δ 2.5-2.8 ppm.

    • ¹³C NMR: The spectrum will show characteristic signals for the carbon atoms of the quinoxaline ring and the methyl group. The carbon atom attached to the bromine will be significantly shifted.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₉H₇BrN₂: 223.07 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity peaks for M and M+2).[8]

Conclusion

This technical guide provides a detailed and reliable two-step synthetic route for the preparation of this compound. By following the outlined procedures and adhering to the stringent safety precautions, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and materials science. The emphasis on understanding the underlying reaction mechanisms and the rationale for experimental choices is intended to empower scientists to troubleshoot and adapt these methods as needed for their specific research goals.

References

physical and chemical properties of 2-Bromo-3-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-3-methylquinoxaline: Properties, Reactivity, and Applications

Introduction: The Quinoxaline Scaffold in Modern Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Quinoxaline derivatives exhibit a vast range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[2][3][4] This biological significance has established them as a focal point for intensive research in drug discovery and development.[4][5]

Among the myriad of quinoxaline derivatives, this compound stands out as a particularly valuable synthetic intermediate. The strategic placement of a bromine atom at the C2 position provides a reactive handle for a multitude of chemical transformations, most notably cross-coupling and nucleophilic substitution reactions.[1] This allows for the systematic introduction of diverse functional groups, enabling chemists to generate extensive compound libraries for structure-activity relationship (SAR) studies. This guide offers a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₇BrN₂[6][7]
Molecular Weight 223.07 g/mol [6]
Monoisotopic Mass 221.97926 Da[7]
Appearance White to off-white solid[8]
IUPAC Name This compound[6]
CAS Number 21594-95-6[6][9]
SMILES CC1=NC2=CC=CC=C2N=C1Br[6][7]
InChIKey YBJFSDXUCGYJSK-UHFFFAOYSA-N[7]

G

Chemical Synthesis and Reactivity

The synthetic utility of this compound stems from the reactivity of the C-Br bond. This section details a common synthetic approach and explores its key chemical reactions.

Synthesis Protocol

A prevalent method for synthesizing halogenated quinoxalines involves the treatment of a quinoxalinone precursor with a halogenating agent. The synthesis of this compound can be logically extrapolated from the synthesis of its chloro-analogue.[3]

Protocol: Synthesis of this compound from 3-Methylquinoxalin-2(1H)-one

  • Precursor Synthesis: 3-Methylquinoxalin-2(1H)-one is first synthesized by condensing o-phenylenediamine with ethyl pyruvate in a suitable solvent like ethanol or n-butanol and heating the mixture.[2][3]

  • Bromination Reaction:

    • To a flask containing 3-methylquinoxalin-2(1H)-one (1 equivalent), add phosphorus oxybromide (POBr₃) (approx. 4-5 equivalents) as both the reagent and solvent.

    • Rationale: POBr₃ is a powerful brominating agent effective for converting hydroxyl groups on heteroaromatic rings into bromides. The excess ensures the reaction goes to completion.

    • Carefully heat the reaction mixture to reflux for 1.5 to 2 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Isolation:

    • After reflux, allow the mixture to cool to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker with constant stirring. This quenches the excess POBr₃.

    • Neutralize the acidic solution by slowly adding a base, such as a 2% NaOH solution, until the mixture becomes alkaline. This will precipitate the product.[3]

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., petroleum ether or ethanol/water) to yield pure this compound.

Key Chemical Reactions

The electron-deficient nature of the pyrazine ring, combined with the presence of a good leaving group (bromide), makes the C2 position susceptible to nucleophilic attack and a prime candidate for palladium-catalyzed cross-coupling reactions.

G start This compound

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom in the analogous 2-chloro-3-methylquinoxaline is readily replaced by ether linkages.[3][10] Similarly, this compound can react with various nucleophiles like alcohols, phenols, amines, and thiols, typically in the presence of a base, to yield a diverse range of 2-substituted derivatives.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with a wide array of aryl, heteroaryl, or alkyl boronic acids or esters to introduce new carbon-based substituents at the C2 position. This is a cornerstone technique in medicinal chemistry for exploring SAR.[1]

  • Buchwald-Hartwig Amination: This is another essential palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. It allows for the coupling of this compound with primary or secondary amines, providing access to a host of N-substituted quinoxaline derivatives.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical research. The following outlines the expected spectroscopic data for this compound and a general protocol for analysis.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct regions.

    • Aromatic Region (~7.5-8.2 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern, characteristic of an ortho-disubstituted benzene system.

    • Aliphatic Region (~2.5-2.8 ppm): The three protons of the methyl group will appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show 9 distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts can be predicted based on the electronic environment of each carbon. The carbons attached to nitrogen (C2 and C3) will be significantly downfield, as will the carbons of the benzene ring. The methyl carbon will appear upfield.[11]

  • Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the spectrum will show two peaks of almost equal intensity for the molecular ion: one for [C₉H₇⁷⁹BrN₂]⁺ and one for [C₉H₇⁸¹BrN₂]⁺, separated by 2 m/z units.[12] The monoisotopic mass is 221.97926 Da.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key peaks would include C-H stretching from the aromatic and methyl groups (~2900-3100 cm⁻¹), C=N and C=C stretching from the aromatic system (~1500-1650 cm⁻¹), and C-Br stretching in the fingerprint region (typically < 700 cm⁻¹).[2]

Protocol: General Spectroscopic Analysis
  • Sample Preparation:

    • NMR: Dissolve an accurately weighed sample (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

    • MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

    • IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk, or use an ATR (Attenuated Total Reflectance) accessory if available.[13]

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (like COSY and HMBC) spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).[13][14]

    • Obtain the mass spectrum using an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI). High-Resolution Mass Spectrometry (HRMS) is recommended for confirming the elemental composition.[13]

    • Record the IR spectrum using an FTIR spectrometer.[13]

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce the connectivity of atoms.

    • Correlate the ¹H and ¹³C signals using 2D NMR data to complete the structural assignment.

    • Confirm the molecular weight and isotopic distribution from the mass spectrum.

    • Identify key functional groups from the IR absorption frequencies.

Applications in Drug Discovery and Development

The quinoxaline core is a well-established pharmacophore, and this compound serves as a critical starting material for developing novel therapeutic agents.

  • Anticancer Agents: Quinoxaline derivatives are extensively investigated as anticancer agents.[4] They have been shown to target key pathways in cancer progression. For example, novel 3-methylquinoxaline derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis.[5] Other quinoxaline-based compounds have been developed as tubulin inhibitors, which disrupt microtubule dynamics and induce cancer cell death.[15] this compound is an ideal precursor for creating libraries of such compounds to optimize potency and selectivity.

  • Antimicrobial Agents: The quinoxaline scaffold is present in compounds with significant antibacterial and antifungal activity.[3] By using this compound as a building block, researchers can synthesize new Schiff bases and other derivatives to combat microbial resistance.[3][10]

  • Neurological Ligands: Quinoxaline-based molecules have also been explored as ligands for various receptors in the central nervous system, such as serotonin (5-HT) receptors, highlighting their potential for treating neurological disorders.[16]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Information is derived from safety data sheets for structurally similar and reactive bromo- and quinoxaline-based compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8][17][18]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][19] Avoid contact with skin, eyes, and clothing.[19] Wash hands thoroughly after handling.[8]

  • Health Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[8][18] It is harmful if swallowed.[18]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][19] Keep away from oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Waste is typically classified as hazardous.[17]

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it an invaluable building block for researchers. For professionals in drug development, its role as a scaffold for generating diverse libraries of biologically active molecules—particularly in the oncology and antimicrobial fields—is of paramount importance. A thorough understanding of its characteristics, as detailed in this guide, is the first step toward unlocking its full potential in the next generation of scientific discovery.

References

Spectroscopic Characterization of 2-Bromo-3-methylquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3-methylquinoxaline, a key heterocyclic intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound (CAS No. 21594-95-6) belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The presence of a bromine atom and a methyl group on the pyrazine ring of the quinoxaline scaffold makes it a versatile building block for the synthesis of more complex molecules. Accurate and unambiguous characterization of this compound is paramount for its use in further synthetic transformations and for understanding its physicochemical properties. This guide provides predicted spectroscopic data based on the analysis of structurally related compounds and fundamental spectroscopic principles.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are presented below. This numbering is used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The predicted data presented here are based on the analysis of similar quinoxaline derivatives.[1][2]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the four protons on the benzene ring and the three protons of the methyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted J-coupling (Hz)
~ 8.05dd1HH-5J = 8.4, 1.6
~ 7.95dd1HH-8J = 8.4, 1.6
~ 7.75m2HH-6, H-7
~ 2.80s3H-CH₃ (C9)

Interpretation and Rationale:

  • The aromatic protons (H-5, H-6, H-7, and H-8) are expected to resonate in the downfield region (7.7-8.1 ppm) due to the deshielding effect of the aromatic system.

  • H-5 and H-8 are anticipated to be the most deshielded among the aromatic protons due to their proximity to the nitrogen atoms of the pyrazine ring. They will likely appear as doublets of doublets.

  • H-6 and H-7 are expected to have similar chemical environments, potentially leading to overlapping multiplets.

  • The methyl protons are expected to appear as a singlet at approximately 2.80 ppm, a typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heteroaromatic system.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 152.0C-3
~ 142.5C-2
~ 141.0C-8a
~ 140.5C-4a
~ 131.0C-7
~ 130.5C-6
~ 129.5C-5
~ 129.0C-8
~ 23.0-CH₃ (C9)

Interpretation and Rationale:

  • The quaternary carbons C-2 and C-3 are expected at the most downfield positions, with C-2 being significantly influenced by the attached bromine atom.

  • The bridgehead carbons, C-4a and C-8a, are also expected in the downfield region.

  • The chemical shifts of the benzene ring carbons (C-5, C-6, C-7, and C-8) are predicted based on typical values for substituted quinoxalines.[1]

  • The methyl carbon (C-9) is expected to resonate in the upfield region, around 23.0 ppm.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducible results.[3][4][5][6]

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure complete dissolution by gentle vortexing.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample in the NMR probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a 1D proton spectrum using a standard pulse sequence (e.g., zg30).

      • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

      • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30).

      • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

      • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumAromatic C-H stretch
2920-2980MediumAliphatic C-H stretch (-CH₃)
~1600, ~1550, ~1480Medium-StrongC=C and C=N stretching (quinoxaline ring)
~1380Medium-CH₃ bending
~1100-1200MediumC-N stretching
~760StrongC-H out-of-plane bending (ortho-disubstituted benzene)
~600-700MediumC-Br stretch

Interpretation and Rationale:

  • The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[7][8]

  • The aliphatic C-H stretching from the methyl group should appear just below 3000 cm⁻¹.

  • The characteristic ring stretching vibrations of the quinoxaline system (C=C and C=N bonds) are predicted in the 1480-1600 cm⁻¹ region.[9]

  • A strong absorption around 760 cm⁻¹ is indicative of the ortho-disubstitution pattern on the benzene portion of the quinoxaline ring.

  • The C-Br stretching vibration is expected in the lower frequency "fingerprint" region.

Experimental Protocol: FT-IR Spectroscopy

The following protocol describes the acquisition of an IR spectrum using the KBr pellet method, which is suitable for solid samples.[10][11][12]

  • Sample Preparation:

    • Grind 1-2 mg of this compound to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum Data (Electron Ionization - EI)
m/zPredicted Relative AbundanceAssignment
222/224High[M]⁺˙ (Molecular Ion)
143Moderate[M - Br]⁺
116Moderate[M - Br - HCN]⁺
76Low[C₆H₄]⁺˙

Interpretation and Rationale:

  • Molecular Ion: The most critical feature will be the molecular ion peak. Due to the presence of a bromine atom, this will appear as a pair of peaks of nearly equal intensity (the M and M+2 peaks) at m/z 222 and 224, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[13][14][15] This isotopic pattern is a definitive indicator of the presence of one bromine atom.

  • Fragmentation:

    • The primary fragmentation pathway is expected to be the loss of the bromine radical (•Br) to form a stable cation at m/z 143.[16][17]

    • Subsequent fragmentation of the [M - Br]⁺ ion could involve the loss of hydrogen cyanide (HCN) from the pyrazine ring, a common fragmentation pathway for nitrogen heterocycles, leading to a fragment at m/z 116.

    • A peak at m/z 76, corresponding to the benzyne radical cation, may also be observed from the fragmentation of the benzene ring.

G M [M]⁺˙ m/z 222/224 Frag1 [M - Br]⁺ m/z 143 M->Frag1 - •Br Frag2 [M - Br - HCN]⁺ m/z 116 Frag1->Frag2 - HCN

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

The following is a general procedure for obtaining an electron ionization (EI) mass spectrum.[18][19]

  • Sample Introduction:

    • Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization:

    • The sample molecules are vaporized in the ion source.

    • A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing the ejection of an electron to form a molecular ion (M⁺˙).

  • Mass Analysis:

    • The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

    • The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its application in scientific research and development. This guide provides a detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols for their acquisition. The synergistic use of these analytical techniques allows for the unambiguous structural elucidation and purity assessment of this important heterocyclic compound. The provided interpretations and rationales, grounded in established spectroscopic principles and data from analogous structures, offer a reliable framework for researchers working with this and related molecules.

References

An In-depth Technical Guide to the Crystal Structure of Bromo-Substituted Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the synthesis, characterization, and crystal structure analysis of bromo-substituted quinoxaline derivatives. Quinoxaline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have garnered immense attention in medicinal chemistry and materials science due to their wide spectrum of biological activities, including roles as anticancer, antimicrobial, and antiviral agents.[1][2] The precise three-dimensional arrangement of atoms, elucidated through single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR) and for the rational design of new, more effective therapeutic agents.

This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into the crystallographic analysis of this important class of molecules. We will use 2-(4-Bromophenyl)quinoxaline as a representative model compound to detail the experimental workflow, from synthesis to high-resolution structural analysis, and to discuss the critical role of intermolecular interactions in dictating the supramolecular architecture.

Part 1: Synthesis of a Model Bromo-Quinoxaline Derivative

The foundational method for synthesizing the quinoxaline scaffold is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[3][4] This robust and versatile methodology allows for the introduction of a wide array of substituents onto the core structure. For our model compound, 2-(4-Bromophenyl)quinoxaline, a similar strategy is employed using a substituted α-ketoaldehyde.

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)quinoxaline

This protocol is based on the successful synthesis reported by Yang et al.[5] and represents a standard, efficient procedure for this class of compounds.

Materials:

  • Benzene-1,2-diamine (o-phenylenediamine)

  • Hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (or a suitable precursor like an α-haloketone, e.g., 2-bromo-1-(4-bromophenyl)ethan-1-one)

  • Ethanol (reagent grade)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

Step-by-Step Procedure:

  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, prepare a suspension of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol, 1.0 eq).

  • Addition of Diamine: To this suspension, add benzene-1,2-diamine (3.0 mmol, 1.5 eq). The use of a slight excess of the diamine ensures the complete consumption of the limiting dicarbonyl reagent.

  • Solvent and Reaction: Add ethanol (5 mL) to the flask to serve as the reaction medium.

  • Reaction Execution: Stir the resulting suspension vigorously at ambient room temperature.

  • Monitoring: Monitor the progress of the reaction periodically using Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The reaction is complete upon the disappearance of the limiting starting material.

  • Isolation: Upon completion, a precipitate will have formed. Isolate the solid product by vacuum filtration through a Büchner funnel.

  • Purification: Wash the filtered solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified product under vacuum to yield 2-(4-Bromophenyl)quinoxaline as a light yellow solid.[5]

Part 2: Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional structure of a molecule.[6] It provides unambiguous data on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

The following protocol outlines the self-validating system for obtaining high-quality crystallographic data.

  • Crystal Growth & Selection:

    • Growth: Grow single crystals of the synthesized 2-(4-Bromophenyl)quinoxaline suitable for diffraction. A common method is the slow evaporation of a saturated solution of the compound. For this specific molecule, slow evaporation from a solution in an appropriate organic solvent like ethanol or a mixture such as dichloromethane/hexane is effective.[5]

    • Selection: Under a polarizing microscope, select a high-quality single crystal. The ideal crystal should be optically clear, have well-defined faces, and be free of cracks or defects. An appropriate size is typically between 50 and 250 microns in all dimensions.[7]

  • Mounting and Data Collection:

    • Mounting: Carefully mount the selected crystal onto a cryoloop or a glass fiber using a minimal amount of non-diffracting adhesive (e.g., cryo-oil).[6]

    • Instrumentation: Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker APEXII or similar instrument equipped with a CCD detector).

    • Data Collection: Cool the crystal to a low temperature (typically 100-150 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality. The instrument directs a focused beam of monochromatic X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on the area detector.[5]

  • Data Processing and Structure Solution:

    • Integration and Scaling: The collected diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like absorption.[5]

    • Structure Solution: The processed data is used to solve the crystal structure. Direct methods or Patterson methods are employed to determine the initial positions of the atoms in the unit cell.

    • Structure Refinement: The initial atomic model is refined using full-matrix least-squares on F². This iterative process adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the calculated model.[5] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow Diagram for SCXRD

Below is a diagram illustrating the logical flow from a synthesized compound to a refined crystal structure.

scxrd_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction Experiment cluster_analysis Structure Determination Synthesis Chemical Synthesis (Protocol Part 1) Purification Purification & Characterization Synthesis->Purification CrystalGrowth Crystal Growth (Slow Evaporation) Purification->CrystalGrowth Mounting Crystal Selection & Mounting CrystalGrowth->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection Processing Data Processing (Integration & Scaling) DataCollection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final Structural Model (CIF File)

Caption: Workflow from synthesis to final crystal structure.

Part 3: In-Depth Structural Analysis of 2-(4-Bromophenyl)quinoxaline

The analysis of the crystal structure of 2-(4-Bromophenyl)quinoxaline reveals key insights into its molecular geometry and the non-covalent interactions that govern its solid-state assembly.

Crystallographic Data Summary

The following table summarizes the key crystallographic data obtained for the model compound.[5]

ParameterValue
Chemical FormulaC₁₄H₉BrN₂
Formula Weight285.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.959 (3)
b (Å)5.9031 (12)
c (Å)14.497 (3)
β (°)109.53 (3)
Volume (ų)1125.9 (4)
Z (Molecules/Unit Cell)4
Calculated Density (g/cm³)1.682
Temperature (K)153
Molecular Geometry

The structure of 2-(4-Bromophenyl)quinoxaline consists of a planar quinoxaline ring system linked at the 2-position to a 4-bromophenyl substituent. A critical feature of the molecular geometry is the high degree of planarity across the entire molecule. The dihedral angle between the mean plane of the quinoxaline ring system and the attached bromophenyl ring is only 2.1(2)°.[5] This near-coplanar arrangement maximizes π-system conjugation across the two aromatic components. The bromine atom lies almost perfectly in the plane of its attached phenyl ring. All observed bond lengths and angles are within the expected ranges for this type of heterocyclic system.[5]

Caption: Molecular structure of 2-(4-Bromophenyl)quinoxaline.

Supramolecular Assembly and Intermolecular Interactions

While the primary stabilizing forces in the crystal packing of 2-(4-Bromophenyl)quinoxaline are described as van der Waals forces, a closer look at the packing arrangement reveals the importance of specific non-covalent interactions that dictate the three-dimensional architecture.[5] In crystals of related halogenated quinoxalines, interactions such as C-H···N hydrogen bonds, π-π stacking, and halogen bonds are known to play crucial roles.[8][9]

  • π-π Stacking: The high planarity of the molecule facilitates efficient π-π stacking between the electron-deficient quinoxaline rings and the electron-rich bromophenyl rings of adjacent molecules. This type of interaction is a dominant feature in the packing of many aromatic heterocyclic compounds.

  • C-H···N Interactions: Weak C-H···N hydrogen bonds are likely present, where hydrogen atoms from the phenyl or quinoxaline rings interact with the lone pairs of the quinoxaline nitrogen atoms, linking molecules into extended chains or sheets.

  • Halogen Bonding: Although not explicitly detailed in the initial report, the bromine atom is a potential halogen bond donor. It can engage in favorable interactions with electron-rich regions of neighboring molecules, such as the nitrogen atoms or the π-system of the quinoxaline ring, further stabilizing the crystal lattice.

packing_interactions mol1 Molecule A (Quinoxaline-Bromophenyl) mol2 Molecule B (Adjacent) mol1:e->mol2:w C-H···N / Halogen Bonds (In-plane interactions) mol3 Molecule C (Stacked) mol1->mol3 π-π Stacking (Inter-plane interactions)

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion and Outlook

This guide has detailed the synthesis and definitive structural characterization of a representative bromo-substituted quinoxaline derivative. The crystal structure of 2-(4-Bromophenyl)quinoxaline reveals a highly planar molecule whose solid-state packing is governed by a combination of π-π stacking and other weak intermolecular forces.

For drug development professionals, this structural information is critical. Understanding the precise geometry and the nature of intermolecular interactions allows for the design of new derivatives with improved properties, such as enhanced binding affinity to a biological target or optimized solid-state characteristics (e.g., solubility, stability). The bromine atom, for instance, not only modifies the electronic properties of the molecule but also provides a handle for forming specific halogen bonds, which are increasingly recognized as a key tool in rational drug design. The methodologies presented herein provide a robust framework for the continued exploration and development of quinoxaline-based therapeutics.

References

The Enduring Legacy of the Quinoxaline Scaffold: From 19th Century Discovery to Modern Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoxaline Core - A Privileged Scaffold in Medicinal Chemistry

The quinoxaline motif, a deceptively simple fusion of a benzene and a pyrazine ring, stands as a testament to the enduring power of heterocyclic chemistry in the quest for therapeutic agents. Its journey, from a serendipitous discovery in the late 19th century to its current status as a "privileged scaffold" in drug discovery, is a compelling narrative of scientific curiosity, synthetic ingenuity, and a deepening understanding of biological systems. This guide aims to provide a comprehensive technical overview of the discovery and history of quinoxaline compounds, not as a mere chronological recitation of facts, but as a field-proven insight into the causality behind experimental choices and the logical progression of scientific thought that has cemented the quinoxaline core as a cornerstone of modern medicinal chemistry. As senior application scientists, we do not just follow protocols; we understand the principles that underpin them. This guide is crafted with that ethos in mind, offering not just the "how" but, more importantly, the "why."

Part 1: The Genesis of a Scaffold - Discovery and the Dawn of Synthetic Strategies

The story of quinoxaline begins in 1884, a time of fervent exploration in the world of organic chemistry. In a landmark discovery, German chemists O. Hinsberg and his student, Körner, first reported the synthesis of a quinoxaline derivative.[1][2][3] Their pioneering work involved the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, a reaction that has since become a classic and foundational method in heterocyclic synthesis, now famously known as the Hinsberg-Körner reaction.[2][4]

The elegance of this reaction lies in its simplicity and robustness, a testament to the fundamental principles of nucleophilic attack and condensation. The electron-rich amino groups of the o-phenylenediamine readily attack the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound, leading to a cyclization and subsequent dehydration to form the stable aromatic quinoxaline ring.

The Hinsberg-Körner Synthesis: A Foundational Protocol

This classical method remains a cornerstone for the synthesis of a wide array of quinoxaline derivatives. The causality behind its enduring utility lies in the ready availability of a diverse range of substituted o-phenylenediamines and 1,2-dicarbonyl compounds, allowing for the generation of a vast library of quinoxaline analogs for further investigation.

Experimental Protocol: Classical Hinsberg-Körner Synthesis of 2,3-Diphenylquinoxaline

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 mmol) in ethanol (5 mL).

  • To this solution, add benzil (1.0 mmol) and a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often crystallize out of the solution.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline as a white crystalline solid.

  • Characterize the product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Causality of Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and allows for heating to reflux, accelerating the reaction rate.

  • Glacial Acetic Acid as Catalyst: The acidic environment protonates one of the carbonyl groups of benzil, increasing its electrophilicity and facilitating the initial nucleophilic attack by the o-phenylenediamine.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and dehydration steps.

Hinsberg_Mechanism OPD o-Phenylenediamine Tetrahydroquinoxaline Tetrahydroquinoxaline Intermediate OPD->Tetrahydroquinoxaline Nucleophilic Attack & Cyclization Benzil Benzil (1,2-Dicarbonyl) Protonated_Benzil Protonated Benzil Benzil->Protonated_Benzil Protonation H_plus H+ Protonated_Benzil->Tetrahydroquinoxaline Dihydroquinoxaline Dihydroquinoxaline Intermediate Tetrahydroquinoxaline->Dihydroquinoxaline Dehydration (-H2O) Quinoxaline Quinoxaline Dihydroquinoxaline->Quinoxaline Dehydration (-H2O)

Hinsberg-Körner Reaction Mechanism.

Part 2: The Evolution of Synthesis - Towards Greener and More Efficient Methodologies

While the Hinsberg-Körner synthesis remains a valuable tool, the demands of modern drug discovery for high-throughput screening and environmentally friendly processes have driven the evolution of quinoxaline synthesis. The 20th and 21st centuries have witnessed a paradigm shift towards methodologies that offer higher yields, shorter reaction times, and a reduced environmental footprint.

Microwave-Assisted Synthesis: A Leap in Efficiency

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of quinoxalines. Microwave irradiation provides rapid and uniform heating, dramatically reducing reaction times from hours to minutes and often leading to cleaner reactions with higher yields.[5]

Experimental Protocol: Microwave-Assisted Synthesis of Quinoxaline Derivatives

Materials:

  • o-Phenylenediamine (0.01 mol)

  • Glyoxal (40% aqueous solution, 0.01 mol)

  • Microwave synthesis vial

Procedure:

  • In a 10 mL microwave synthesis vial, combine o-phenylenediamine (0.01 mol) and glyoxal (0.01 mol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 160 watts for 60 seconds.

  • After irradiation, allow the vial to cool to room temperature.

  • The resulting liquid product can be purified by distillation. For solid products from other dicarbonyls, crystallization from ethanol is typically employed.

Causality of Experimental Choices:

  • Solvent-Free or Minimal Solvent: Microwave heating is highly efficient, often eliminating the need for a solvent, which aligns with the principles of green chemistry.

  • Rapid Heating: Microwaves directly interact with the polar molecules in the reaction mixture, leading to rapid and uniform heating that significantly accelerates the reaction rate.

Synthesis_Evolution cluster_classical cluster_modern cluster_green Classical Classical Synthesis (Hinsberg-Körner) Modern Modern Synthesis Classical->Modern Evolution Classical_Details • Long reaction times • Use of organic solvents • Often requires acid/base catalysts Green Green Chemistry Approaches Modern->Green Refinement Modern_Details • Microwave-assisted synthesis • Use of solid-supported catalysts • Transition-metal catalysis Green_Details • Solvent-free reactions • Use of water as a solvent • Recyclable catalysts • Shorter reaction times

Evolution of Quinoxaline Synthesis.
The Beirut Reaction: A Gateway to Quinoxaline-1,4-Dioxides

A significant advancement in quinoxaline chemistry was the development of the Beirut reaction in 1965 by Haddadin and Issidorides.[6] This powerful reaction provides a direct route to quinoxaline-1,4-dioxides, a class of compounds with pronounced biological activity, through the condensation of a benzofuroxan with an enamine or an enolate.[6][7] The mechanism involves a nucleophilic attack of the enolate or enamine on the benzofuroxan ring, followed by cyclization and dehydration.[6][7][8]

Part 3: Quinoxalines in Drug Development - A Legacy of Therapeutic Impact

The true significance of the quinoxaline scaffold lies in its profound impact on drug discovery and development. The structural rigidity, aromaticity, and the presence of two nitrogen atoms provide a versatile platform for designing molecules that can interact with a wide range of biological targets.

Echinomycin: A Pioneering Anticancer Agent

Echinomycin, a quinoxaline-containing cyclic peptide antibiotic isolated from Streptomyces echinatus, was one of the first quinoxaline derivatives to be investigated for its anticancer properties.[9] Its discovery marked a pivotal moment, demonstrating the potential of this scaffold in oncology. Echinomycin exerts its cytotoxic effects by bis-intercalating into DNA, a mechanism that disrupts DNA replication and transcription.[9]

Olaquindox: A Veterinary Growth Promoter with a Complex History

Olaquindox, a quinoxaline-1,4-dioxide derivative, has a long history of use as an antimicrobial growth promoter in animal feed, particularly for pigs.[10][11][12] Its use has been aimed at improving feed efficiency and controlling bacterial enteritis.[13] However, concerns over its potential genotoxic and carcinogenic properties have led to its ban in the European Union for use in food-producing animals.[14] The history of olaquindox serves as a crucial case study in the importance of thorough toxicological evaluation in drug development.

Varenicline: A Modern Success Story in Smoking Cessation

A prominent example of a modern quinoxaline-based drug is varenicline, marketed as Chantix®. It is a partial agonist of the α4β2 nicotinic acetylcholine receptor and is used as a smoking cessation aid. The development of varenicline showcases a rational drug design approach, where the quinoxaline scaffold was incorporated to create a molecule with the desired pharmacological profile.

Part 4: Structure-Activity Relationships and Modern Applications in Oncology

The versatility of the quinoxaline scaffold is particularly evident in the field of oncology. By systematically modifying the substituents on the quinoxaline ring, medicinal chemists can fine-tune the biological activity of these compounds, leading to the development of potent and selective anticancer agents.

Table 1: Comparative Anticancer Activity of Selected Quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound VIIIcHCT116 (Colon)2.5[15]
Compound XVaHCT116 (Colon)4.4[15]
Compound XVaMCF-7 (Breast)5.3[15]
Compound 14MCF-7 (Breast)2.61[1]
Compound 18MCF-7 (Breast)22.11[1]
Compound 5SMMC-7721 (Liver)0.071[1]
Compound 8MGC-803 (Gastric)1.49[1]
Compound 4mA549 (Lung)9.32[16]

The data in Table 1 clearly demonstrates the potent anticancer activity of various quinoxaline derivatives against a range of cancer cell lines. The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinoxaline ring play a crucial role in determining their cytotoxic efficacy. For instance, the introduction of electron-donating or electron-withdrawing groups at specific positions can significantly modulate the anticancer activity.[1]

SAR_Concept Quinoxaline_Core Quinoxaline Scaffold Substituents Substituent Modifications (R1, R2, R3, etc.) Quinoxaline_Core->Substituents Functionalization Biological_Target Biological Target (e.g., Kinase, DNA) Substituents->Biological_Target Influences Binding Biological_Activity Biological Activity (e.g., Anticancer, Antibacterial) Substituents->Biological_Activity Modulates Biological_Target->Biological_Activity Leads to

Structure-Activity Relationship (SAR) Concept.

Conclusion: The Future is Bright for Quinoxaline Chemistry

From its humble beginnings in a 19th-century German laboratory to its current prominence in cutting-edge drug discovery, the quinoxaline scaffold has proven to be a remarkably versatile and enduring platform for therapeutic innovation. The continuous evolution of synthetic methodologies, driven by the principles of green chemistry and the need for efficiency, ensures that the exploration of the chemical space around the quinoxaline core will continue to yield novel and impactful discoveries. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and biological applications of quinoxaline compounds is not merely an academic exercise; it is an essential foundation for designing the next generation of life-saving medicines. The legacy of Hinsberg and Körner lives on, not just in the pages of chemistry textbooks, but in the ongoing quest to alleviate human suffering through the power of molecular design.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of 2-Bromo-3-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, and storage of 2-Bromo-3-methylquinoxaline. As a brominated heterocyclic compound, it requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks in a laboratory setting. This document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Hazard Identification and Risk Assessment

Presumptive Hazard Classification:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

This table is based on the hazard classifications of structurally related compounds and should be considered a precautionary guideline.

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The bromine substituent and the quinoxaline core contribute to its reactivity and potential biological effects. Therefore, a thorough risk assessment should be conducted before any handling, considering the quantities used, the nature of the experimental procedures, and the potential for aerosolization.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The cornerstone of safe handling is a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls:

All work with this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[5][6] The fume hood provides critical protection against the inhalation of vapors or fine dust particles. The sash should be kept as low as possible to maximize containment.[6] Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work.

Personal Protective Equipment (PPE):

The selection of PPE is critical to prevent direct contact with the chemical.

PPE ItemSpecificationRationale
Gloves Chemically resistant nitrile or neoprene gloves.[5][6]Provides a barrier against skin contact. Double gloving is recommended for extended handling periods.
Eye Protection Chemical splash goggles and a face shield.[1][6]Protects against splashes to the eyes and face.
Lab Coat A fully buttoned, long-sleeved lab coat.Protects the skin and personal clothing from contamination.
Respiratory Protection Not generally required when working in a fume hood.In the event of a significant spill or ventilation failure, a respirator with an appropriate cartridge may be necessary.[6]

PPE_Selection cluster_ppe Personal Protective Equipment Gloves Gloves Eye Protection Eye Protection Lab Coat Lab Coat This compound This compound Researcher Researcher This compound->Researcher Potential Exposure Researcher->Gloves Wears Researcher->Eye Protection Wears Researcher->Lab Coat Wears

Prudent Handling and Experimental Protocols

Adherence to meticulous handling procedures is paramount to ensure safety and experimental reproducibility.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. The work area within the fume hood should be clean and uncluttered. Have spill cleanup materials readily available.

  • Weighing: If the compound is a solid, weigh it in a tared, sealed container to minimize the risk of generating dust. If a transfer is necessary, perform it slowly and carefully within the fume hood.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly while stirring. Avoid splashing.

  • Reactions: Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects. If heating is required, use a controlled heating source such as a heating mantle or an oil bath.

  • Post-Reaction: After the reaction is complete, quench any reactive materials safely according to established laboratory procedures.

  • Decontamination: Clean all glassware and equipment that has come into contact with this compound thoroughly. Decontaminate the work area in the fume hood.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Storage and Segregation: Maintaining Chemical Integrity and Safety

Proper storage is crucial to maintain the stability of this compound and prevent hazardous interactions.

Storage Requirements:

  • Container: Store in a tightly sealed, clearly labeled container.[7] The label should include the chemical name, date received, and any relevant hazard warnings.

  • Location: Store in a cool, dry, and well-ventilated area.[7][8] A dedicated cabinet for toxic or reactive chemicals is recommended.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8][9] Store separately from flammable and combustible materials.[10]

  • Light and Heat: Protect from direct sunlight and sources of heat.[8]

Storage_Protocol Chemical This compound Container Tightly Sealed, Labeled Container Chemical->Container Storage_Location Cool, Dry, Well-Ventilated Area Container->Storage_Location Segregation Segregate from Incompatibles Storage_Location->Segregation Incompatibles Oxidizing Agents Strong Acids Strong Bases Flammables Segregation->Incompatibles

Spill Management and Emergency Procedures

In the event of a spill or accidental exposure, a swift and informed response is critical.

Spill Cleanup:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a compatible, sealed, and labeled container. Halogenated and non-halogenated waste streams should be kept separate if required by your institution's waste disposal guidelines.[11]

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3]

Conclusion: A Commitment to Safety

The responsible use of this compound in a research and development setting is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles of hazard assessment, engineering controls, personal protective equipment, and proper handling and storage procedures, scientists can mitigate risks and foster a secure and productive research environment. This guide serves as a foundational resource, and it is imperative that all personnel receive training on these procedures and have access to the most current safety information.

References

A Mechanistic Guide to Quinoxaline Formation: From Core Principles to Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher: The quinoxaline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and unique physicochemical properties. The classical synthesis, a condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, is elegant in its simplicity yet profound in its mechanistic detail. This guide moves beyond a mere recitation of steps. It is designed for the practicing scientist—the researcher who must not only execute a reaction but understand the causality that dictates its success. We will dissect the core mechanism, explore the nuanced roles of catalysts and reaction media, and present validated, modern protocols that prioritize efficiency, sustainability, and yield.

The Core Reaction Pathway: A Step-by-Step Mechanistic Dissection

The formation of the quinoxaline ring is a classic example of a cyclocondensation reaction. At its heart, it is a sequence of nucleophilic attacks and dehydrations, culminating in the formation of a stable aromatic system. The archetypal reaction involves o-phenylenediamine and a 1,2-dicarbonyl compound, such as benzil.

The reaction proceeds through the following logical sequence:

  • Initial Nucleophilic Attack: The process is initiated when a lone pair of electrons from one of the primary amine groups of o-phenylenediamine attacks the electrophilic carbon of one of the carbonyl groups. This forms a tetrahedral intermediate.

  • Proton Transfer & Hemiaminal Formation: A proton transfer event occurs, leading to the formation of a neutral amino-alcohol intermediate, often referred to as a hemiaminal.

  • First Dehydration (Imine Formation): The hemiaminal intermediate readily eliminates a molecule of water. The hydroxyl group is protonated (often by a solvent or catalyst) to form a good leaving group (H₂O), and the resulting carbocation is stabilized by the adjacent nitrogen, leading to the formation of a protonated imine (Schiff base). Deprotonation yields the neutral imine intermediate.

  • Intramolecular Cyclization: The key ring-forming step occurs now. The second, unreacted amine group of the diamine moiety is positioned perfectly to perform an intramolecular nucleophilic attack on the remaining carbonyl carbon. This forms a five-membered transition state that resolves into a six-membered dihydroxydihydroquinoxaline ring.

  • Second Dehydration & Aromatization: This cyclic intermediate undergoes a final dehydration step. The elimination of a second water molecule is the thermodynamic driving force of the reaction, as it results in the formation of the highly stable, conjugated aromatic quinoxaline ring.

Quinoxaline_Formation_Mechanism Fig. 1: The Stepwise Mechanism of Quinoxaline Formation cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products oPD o-Phenylenediamine Hemiaminal Hemiaminal Intermediate oPD->Hemiaminal 1. Nucleophilic Attack Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Hemiaminal 1. Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine 2. Dehydration H2O_1 H₂O Hemiaminal->H2O_1 Cyclic_Intermediate Dihydroxydihydro- quinoxaline Imine->Cyclic_Intermediate 3. Intramolecular Cyclization Quinoxaline Quinoxaline Cyclic_Intermediate->Quinoxaline 4. Dehydration & Aromatization H2O_2 H₂O Cyclic_Intermediate->H2O_2

Caption: The Stepwise Mechanism of Quinoxaline Formation.

Influencing the Reaction: The Role of Catalysts and Solvents

While the condensation can proceed thermally, particularly with highly reactive substrates, modern synthetic chemistry prioritizes efficiency, milder conditions, and sustainability. This is achieved through the strategic use of catalysts and green solvents.[1][2][3]

Causality of Catalysis: Activating the Carbonyl

The primary role of a catalyst in this reaction is to increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by the diamine.[4][5] This lowers the activation energy of the initial step and accelerates the overall reaction rate.

  • Brønsted Acid Catalysis: This is the most common approach. An acid catalyst, such as camphorsulfonic acid (CSA) or even acetic acid, protonates the carbonyl oxygen.[6] This places a formal positive charge on the oxygen, which withdraws electron density from the carbonyl carbon through resonance, significantly enhancing its electrophilicity. The catalyst is regenerated during the dehydration steps, completing the catalytic cycle.

  • Lewis Acid Catalysis: Metal-based catalysts, such as Zinc triflate (Zn(OTf)₂) or Cerium(IV) Ammonium Nitrate (CAN), function as Lewis acids.[7][8] They coordinate with the lone pair of electrons on the carbonyl oxygen. This coordination polarizes the C=O bond, achieving the same activating effect as protonation without requiring a proton source. This is particularly useful for substrates that may be sensitive to strong acids.

Acid_Catalysis_Cycle Fig. 2: Catalytic Activation by a Brønsted Acid (H⁺) Dicarbonyl Dicarbonyl (R-CO-CO-R) Protonated_Dicarbonyl Activated Dicarbonyl (Protonated) Dicarbonyl->Protonated_Dicarbonyl 1. Protonation Reaction Nucleophilic Attack by o-PD Protonated_Dicarbonyl->Reaction 2. Activation Product Quinoxaline Formation (Dehydration Steps) Reaction->Product 3. Condensation Catalyst_In H⁺ Catalyst_In->Protonated_Dicarbonyl Catalyst_Out H⁺ Product->Catalyst_Out 4. Catalyst Regeneration

Caption: Catalytic Activation by a Brønsted Acid (H⁺).

The Shift to Green Solvents

Historically, quinoxaline syntheses were performed in organic solvents. However, the principles of green chemistry have driven a paradigm shift.[2][3]

  • Ethanol and Water: These are now the preferred solvents.[5][7] Ethanol is a bio-renewable solvent that effectively solubilizes the reactants. Water, the ultimate green solvent, can also be used, especially with water-soluble catalysts.[5]

  • Solvent-Free and Microwave-Assisted Conditions: For maximum atom economy and efficiency, reactions can be run neat (solvent-free), often accelerated by microwave irradiation.[9][10] Microwave energy couples directly with the polar reactants, leading to rapid, uniform heating and dramatically reduced reaction times—often from hours to mere minutes.[9]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems. Their success under the described conditions—high yields, short reaction times, and simple workups—confirms the efficiency of the underlying mechanistic principles.

Protocol 1: Organocatalyzed Synthesis at Ambient Temperature

This protocol demonstrates a mild, environmentally friendly approach using a readily available organocatalyst.[6]

  • Rationale: Camphorsulfonic acid (CSA) is an effective, metal-free Brønsted acid catalyst. Using ethanol as a green solvent at room temperature minimizes energy consumption and environmental impact.

  • Methodology:

    • To a 25 mL round-bottom flask, add the 1,2-dicarbonyl compound (1.0 mmol) and the o-phenylenediamine derivative (1.0 mmol).

    • Add ethanol (5 mL) to dissolve or suspend the reactants.

    • Add camphorsulfonic acid (20 mol%, 0.2 mmol).

    • Stir the mixture at room temperature (25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 8 hours.

    • Upon completion, add cold water (5 mL) to the reaction mixture and continue stirring until a solid precipitate forms.

    • Collect the solid product by vacuum filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

Protocol 2: Microwave-Assisted, Catalyst-Free Synthesis

This protocol exemplifies a modern, energy-efficient approach that leverages the inherent reactivity of the starting materials.

  • Rationale: Microwave irradiation provides rapid and efficient heating, often obviating the need for a catalyst and significantly reducing reaction times. This solvent-free approach maximizes green chemistry principles.

  • Methodology:

    • In a 10 mL microwave reaction vessel, combine the o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).

    • Seal the vessel securely.

    • Place the vessel in a single-mode microwave synthesizer.

    • Irradiate the mixture at a constant temperature (e.g., 160 °C) for a short duration (typically 3-5 minutes).[9]

    • After the irradiation is complete, allow the vessel to cool to room temperature.

    • Dissolve the resulting solid in a minimum amount of a suitable solvent (e.g., hot ethanol or ethyl acetate).

    • Purify the product by recrystallization or flash column chromatography if necessary.

Experimental_Workflow Fig. 3: General Experimental Workflow Start Combine Reactants (o-PD + Dicarbonyl) Add_Solv_Cat Add Solvent and/or Catalyst Start->Add_Solv_Cat Reaction_Cond Apply Reaction Conditions (Stirring / Microwave) Add_Solv_Cat->Reaction_Cond Monitor Monitor via TLC Reaction_Cond->Monitor Monitor->Reaction_Cond Incomplete Workup Workup (Precipitation / Extraction) Monitor->Workup Complete Purify Purification (Filtration / Recrystallization) Workup->Purify End Characterized Product Purify->End

Caption: General Experimental Workflow.

Data Summary: Comparison of Synthetic Protocols
ProtocolCatalystSolventTemperatureTimeTypical YieldKey Advantage
Organocatalyzed Camphorsulfonic Acid (20 mol%)EthanolRoom Temp.2-8 h>90%Metal-free, mild conditions[6]
Microwave-Assisted NoneSolvent-Free160 °C3-5 min>90%Extremely rapid, high efficiency[9]
Heterogeneous Alumina-Supported HPATolueneRoom Temp.30-60 min>95%Recyclable catalyst, simple workup
Classic Thermal Acetic AcidEthanolReflux2-12 h80-90%Simple, traditional method

HPA: Heteropolyacid

Expanding the Scope: Variations on the Dicarbonyl Synthon

The core condensation mechanism is robust and not strictly limited to pre-formed 1,2-diketones. Several other substrates can serve as "dicarbonyl surrogates," typically by undergoing an in situ oxidation to generate the reactive 1,2-dicarbonyl species which is then trapped by the diamine.

  • From α-Hydroxy Ketones (Acyloins): In the presence of an oxidant (e.g., I₂ in DMSO, or certain metal catalysts), α-hydroxy ketones are oxidized to the corresponding 1,2-diketone.[5][7] This allows for a one-pot synthesis of quinoxalines directly from more accessible starting materials.

  • From α-Halo Ketones: These substrates can undergo oxidative cyclization with o-phenylenediamines to yield quinoxalines, providing another versatile entry point to the scaffold.[5]

Conclusion and Future Outlook

The formation of quinoxalines from o-phenylenediamines is a foundational reaction in heterocyclic chemistry. A deep understanding of its stepwise, acid-catalyzed mechanism empowers chemists to make rational choices in reaction design. The clear trend in the field is a move away from harsh, energy-intensive methods towards protocols that are faster, cleaner, and more sustainable. The development of highly active, recyclable nanocatalysts and the increasing adoption of catalyst-free, microwave-assisted techniques represent the forefront of this evolution.[1] Future innovations will likely focus on further expanding the substrate scope under these green conditions and applying these principles to large-scale industrial synthesis, where efficiency and environmental impact are paramount.

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules from 2-Bromo-3-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] This has established it as a cornerstone in modern drug discovery and development.[5][6] Among the various quinoxaline building blocks, 2-Bromo-3-methylquinoxaline stands out as a particularly versatile and strategic starting material. Its bromine atom provides a reactive handle for a multitude of synthetic transformations, primarily through palladium-catalyzed cross-coupling and nucleophilic substitution reactions, allowing for the systematic and efficient construction of diverse molecular libraries. This guide provides an in-depth exploration of key synthetic methodologies starting from this compound, complete with detailed experimental protocols, mechanistic insights, and a discussion of the therapeutic potential of the resulting derivatives.

The Strategic Advantage of this compound

The utility of this compound in medicinal chemistry is rooted in its structural features:

  • The Quinoxaline Core: This electron-deficient aromatic system is frequently found in bioactive molecules and can participate in crucial binding interactions (e.g., π-stacking, hydrogen bonding) with biological targets.

  • The Bromine Atom at C2: The C-Br bond is an ideal functional group for modern synthetic chemistry. It is stable enough for handling and purification but sufficiently reactive for a range of transformations, most notably palladium-catalyzed cross-coupling reactions. Its reactivity allows for the introduction of carbon-carbon and carbon-heteroatom bonds with high precision.

  • The Methyl Group at C3: This group provides steric and electronic influence, modulating the reactivity of the C2 position and offering a point for further functionalization or metabolic blocking in drug design.

The strategic pathways for diversifying this scaffold are visualized below.

G start This compound suzuki Suzuki Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald snar Nucleophilic Aromatic Substitution (SNAr) start->snar prod_aryl 2-Aryl/Heteroaryl-3-methylquinoxalines (Anticancer, Antiviral) suzuki->prod_aryl prod_alkynyl 2-Alkynyl-3-methylquinoxalines (Material Science, Anticancer Precursors) sonogashira->prod_alkynyl prod_amino 2-Amino-3-methylquinoxalines (Kinase Inhibitors, CNS Agents) buchwald->prod_amino prod_ether 2-Aryloxy-3-methylquinoxalines (Antimicrobial, Herbicidal) snar->prod_ether

Figure 1: Synthetic diversification pathways from this compound.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Diversification

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds, offering unparalleled scope and functional group tolerance. The C-Br bond at the electron-deficient C2 position of the quinoxaline ring is highly amenable to these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation (Aryl-Aryl)

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most robust methods for creating biaryl structures.[7] This is particularly valuable for synthesizing molecules that target protein pockets where extended aromatic systems can establish strong binding.

Causality Behind Protocol Choices:

  • Catalyst: A Pd(0) source is required to initiate the catalytic cycle. While Pd(PPh₃)₄ is common, modern catalysts like Pd(dppf)Cl₂ often offer better stability and efficiency for heteroaromatic substrates.

  • Base: A base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[8] An aqueous solution of a mild base like Na₂CO₃ or K₂CO₃ is effective and minimizes side reactions like ester hydrolysis if such functional groups are present.

  • Solvent: A two-phase solvent system like Toluene/Ethanol/Water or Dioxane/Water is often used. The organic solvent solubilizes the quinoxaline substrate and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.

Materials:

  • This compound (1.0 mmol, 225 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium Carbonate (K₂CO₃, 3.0 mmol, 414 mg)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst which is formed in situ.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvents (Toluene, Ethanol, Water). Subsequently, add the catalyst precursors, Pd(OAc)₂ and PPh₃.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The starting material is more nonpolar than the product.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to yield the pure product.

Reactant Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O908~85-95
3-Pyridylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O10012~70-85
Thiophene-2-boronic acidPd(OAc)₂/SPhosK₂CO₃Toluene/H₂O956~80-92
Table 1: Representative Suzuki-Miyaura coupling conditions for this compound.
Sonogashira Coupling for C-C Bond Formation (Aryl-Alkynyl)

The Sonogashira reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] The resulting alkynyl-quinoxalines are not only bioactive in their own right but are also valuable intermediates for further transformations like cyclizations or click chemistry.[10]

Causality Behind Protocol Choices:

  • Dual Catalyst System: This reaction uniquely employs a palladium catalyst (typically Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI).[11] Palladium facilitates the main cross-coupling cycle, while copper(I) reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step.[12]

  • Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX acid produced during the reaction and to act as the solvent.

Materials:

  • This compound (1.0 mmol, 225 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI, 0.06 mmol, 11.5 mg)

  • Triethylamine (TEA, 5 mL), degassed

  • Tetrahydrofuran (THF, 5 mL), anhydrous and degassed

Experimental Workflow:

  • Setup & Inert Atmosphere: Add this compound, Pd(PPh₃)₂Cl₂, and CuI to an oven-dried Schlenk flask under an argon atmosphere.

  • Reagent Addition: Add anhydrous THF and degassed TEA via syringe, followed by the addition of phenylacetylene.

  • Reaction: Stir the mixture at room temperature for 8-16 hours. The reaction is typically complete when TLC analysis shows the disappearance of the starting bromide.

  • Workup: Remove the solvent under reduced pressure. Redissolve the residue in dichloromethane (DCM, 25 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove copper salts.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient of 2% to 10% ethyl acetate in hexane).

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a common feature in kinase inhibitors and other targeted therapies.[13][14] This reaction couples an aryl halide with a primary or secondary amine.[15]

Causality Behind Protocol Choices:

  • Ligand is Key: The choice of phosphine ligand is critical for success. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BINAP) are required to promote the reductive elimination step, which is often the rate-limiting step, and to stabilize the palladium catalyst.

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is needed to deprotonate the amine, forming the active palladium-amido complex.

G pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(L₂)-Br pd0->pd_complex1 Oxidative Addition pd_amido Ar-Pd(II)(L₂)-NR¹R² pd_complex1->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR¹R² arbr Ar-Br (this compound) amine HNR¹R² base Base

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, the electron-deficient nature of the quinoxaline ring also permits direct nucleophilic aromatic substitution (SNAr).[16] This pathway is often simpler, avoiding the need for expensive catalysts, but is generally limited to strong nucleophiles or substrates with strong electron-withdrawing groups.

Causality Behind Protocol Choices:

  • Nucleophile: Strong nucleophiles, such as alkoxides or phenoxides, are required to attack the electron-poor C2 position. The reaction of 2-chloro-3-methylquinoxaline with phenols is a well-documented example.[17]

  • Solvent: A polar aprotic solvent like DMF or DMSO is ideal. These solvents can solvate the cation of the nucleophilic salt while leaving the anion relatively "bare" and highly reactive.

  • Base: A base like K₂CO₃ or Cs₂CO₃ is used to deprotonate the nucleophile (e.g., a phenol) in situ, generating the more potent nucleophilic anion.

Materials:

  • 2-Chloro-3-methylquinoxaline (1.0 mmol, 178.5 mg) - Note: The chloro-analogue is often used for SNAr as the C-Cl bond is more polarized, though the bromo-analogue can also work under more forcing conditions.

  • 4-Aminophenol (1.1 mmol, 120 mg)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg), finely powdered

  • N,N-Dimethylformamide (DMF, 5 mL), anhydrous

Experimental Workflow:

  • Setup: In an oven-dried flask under a nitrogen atmosphere, combine 4-aminophenol and K₂CO₃ in anhydrous DMF.

  • Nucleophile Generation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Reagent Addition: Add 2-chloro-3-methylquinoxaline to the suspension.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-8 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and pour it into ice-water (50 mL). A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove nonpolar impurities. The product can be further purified by recrystallization from ethanol if necessary.

Bioactive Applications of Synthesized Derivatives

The synthetic methods described above open the door to a vast chemical space with significant therapeutic potential.

  • Anticancer Agents: Many quinoxaline derivatives function as kinase inhibitors. For example, derivatives of 3-methylquinoxalin-2(1H)-one have been designed and synthesized as potent inhibitors of VEGFR-2, a key receptor in tumor angiogenesis.[18][19] The aryl and amino groups introduced via Suzuki and Buchwald-Hartwig reactions can be tailored to fit into the ATP-binding pocket of various kinases.[20]

  • Antimicrobial Agents: The quinoxaline scaffold is present in several antibacterial and antifungal agents. The introduction of phenoxy ethers via SNAr can lead to compounds with potent activity against various bacterial and fungal strains.[17][21]

  • Antiviral Agents: Quinoxaline derivatives have shown promise as antiviral agents, including activity against HIV and other viruses.[2][4]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, bioactive molecules. A strategic application of modern synthetic methodologies—particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions—enables the rapid and efficient generation of diverse chemical libraries. By understanding the causality behind protocol choices, researchers can rationally design and execute syntheses to produce novel quinoxaline derivatives with tailored pharmacological profiles, paving the way for the discovery of next-generation therapeutic agents.

References

Application Notes & Protocols: 2-Bromo-3-methylquinoxaline as a Premier Building Block in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline moiety, a nitrogen-containing heterocyclic scaffold, is a cornerstone in the development of high-performance organic electronic materials due to its inherent electron-deficient nature and high thermal stability. This guide focuses on a particularly versatile derivative, 2-Bromo-3-methylquinoxaline (CAS: 21594-95-6) , detailing its strategic application in materials science. The bromine atom at the 2-position serves as a highly effective synthetic handle for functionalization, while the methyl group at the 3-position provides steric influence and modulates solubility.[1] This document provides researchers, materials scientists, and drug development professionals with a comprehensive overview of its utility, field-proven experimental protocols for key transformations, and insights into the design of next-generation materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and functional polymers.[2]

Introduction: The Strategic Advantage of this compound

This compound is not merely a chemical intermediate; it is a strategic building block for creating materials with precisely tailored optoelectronic properties. Its value lies in the confluence of three key features:

  • The Quinoxaline Core: This electron-accepting unit is fundamental for constructing molecules with intramolecular charge-transfer (ICT) character. This property is critical for applications like Thermally Activated Delayed Fluorescence (TADF) in third-generation OLEDs, where efficient harvesting of both singlet and triplet excitons is required.[3][4][5] The rigid, planar structure of the quinoxaline core also promotes favorable intermolecular π-π stacking, which is essential for efficient charge transport in organic semiconductors.[6]

  • The Bromo Functional Group: The C-Br bond is a versatile reactive site, perfectly suited for palladium-catalyzed cross-coupling reactions.[7] This allows for the facile and high-yield introduction of a vast array of functional groups, including aryl, heteroaryl, and amino moieties. This "plug-and-play" functionalization is the primary reason for its widespread use in creating libraries of materials for screening and optimization.

  • The Methyl Substituent: The methyl group, while seemingly simple, plays a crucial role. It enhances the solubility of the molecule and its derivatives in common organic solvents, simplifying synthesis, purification, and solution-based processing of final devices.[8] It also introduces a degree of steric hindrance that can be used to fine-tune the molecular geometry, for instance, to control the dihedral angle between donor and acceptor units in TADF emitters, thereby minimizing the singlet-triplet energy gap (ΔEST).[3]

Core Applications in Materials Science

The unique electronic architecture of this compound makes it a prime candidate for several high-performance material applications.

Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives are widely recognized as effective acceptor units in the design of efficient TADF emitters for OLEDs.[4] By coupling an electron-donating moiety (like carbazole, phenoxazine, or acridine derivatives) to the 2-position of the quinoxaline core via Buchwald-Hartwig amination, a classic Donor-Acceptor (D-A) structure is formed. This spatial separation of the Highest Occupied Molecular Orbital (HOMO, on the donor) and Lowest Unoccupied Molecular Orbital (LUMO, on the acceptor) is the key to achieving a small ΔEST, which allows for efficient Reverse Intersystem Crossing (RISC) from the triplet to the singlet state, maximizing internal quantum efficiency.[5][9]

Organic Solar Cells (OSCs)

In the field of organic photovoltaics, materials with broad absorption spectra and appropriate energy levels are essential.[10][11] Quinoxaline-based materials are increasingly used as non-fullerene acceptors (NFAs) or as components in donor polymers.[12][13] The electron-deficient nature of the quinoxaline unit helps to lower the LUMO energy level of the material, which is crucial for achieving a high open-circuit voltage (VOC) in a solar cell. The versatility of this compound allows for the synthesis of complex, conjugated systems via Suzuki or Stille coupling, enabling the extension of π-conjugation to tune the material's band gap and absorption profile.[12]

Functional Polymers and Organic Semiconductors

The development of new organic semiconductors is critical for next-generation electronics like organic field-effect transistors (OFETs) and sensors.[8][14] this compound can be used as a monomer in polymerization reactions. For example, Suzuki polycondensation with a diboronic ester derivative can yield high-molecular-weight conjugated polymers. The resulting polymers often exhibit excellent thermal stability and defined semiconductor properties, making them suitable for use as active layers in electronic devices.

Foundational Synthetic Protocols

The true power of this compound is unlocked through robust and reliable cross-coupling methodologies. Below are detailed, field-tested protocols for the two most critical transformations: the Suzuki-Miyaura Coupling for C-C bond formation and the Buchwald-Hartwig Amination for C-N bond formation.

Diagram 1: Synthetic Versatility of this compound

G main This compound sub_suzuki Aryl/Heteroaryl Quinoxaline main->sub_suzuki Suzuki Coupling (Pd cat., Base, Ar-B(OH)₂) sub_buchwald Amine-Functionalized Quinoxaline (D-A) main->sub_buchwald Buchwald-Hartwig (Pd cat., Ligand, Base, R₂NH) sub_sonogashira Alkynyl Quinoxaline main->sub_sonogashira Sonogashira Coupling (Pd/Cu cat., Base, Alkyne) sub_stille Stannylated Quinoxaline main->sub_stille Stille Coupling (Pd cat., Ar-SnBu₃)

Caption: Key cross-coupling reactions using this compound.

Protocol: Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is a cornerstone for creating biaryl structures and extending π-conjugated systems.[15][16]

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst. It is robust but can be sensitive to air upon heating, hence the need for an inert atmosphere.[17]

  • Base: An aqueous solution of Na₂CO₃ or K₂CO₃ is used. The base is essential for the transmetalation step of the catalytic cycle.[18] The biphasic solvent system (Toluene/Water) ensures that both the organic-soluble starting materials and the water-soluble inorganic base can interact effectively at the interface.

  • Solvent & Degassing: Toluene is a common high-boiling solvent. Degassing with an inert gas (N₂ or Ar) for 15-20 minutes is critical . It removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions.

Experimental Workflow Diagram

workflow_suzuki start Reaction Setup (Schlenk Flask) degas Solvent Addition & Degassing (N₂/Ar Purge) start->degas reagents Add Pd(PPh₃)₄ Under N₂ Flow degas->reagents heat Heat to Reflux (80-100 °C) Monitor by TLC/LC-MS reagents->heat workup Aqueous Work-up (Cool, Dilute, Extract) heat->workup purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and sodium carbonate (Na₂CO₃) (2.5 equiv.).

  • Solvent Addition: Add a 4:1 mixture of toluene and water.

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Data Presentation: Suzuki Coupling Reaction Parameters

ParameterRecommended ConditionRationale / Notes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is standard; PdCl₂(dppf) can be more effective for challenging substrates.[17]
Catalyst Loading 3 - 5 mol%Lower loading increases atom economy; higher loading may be needed for less reactive substrates.
Base Na₂CO₃, K₂CO₃, K₃PO₄K₃PO₄ is a stronger base and can sometimes accelerate the reaction.
Solvent Toluene/H₂O, Dioxane/H₂ODioxane is often used for its miscibility with water, creating a more homogenous system.
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle efficiently.
Protocol: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed formation of a C-N bond between this compound and a primary or secondary amine, essential for creating D-A type materials.[19][20]

Causality Behind Choices:

  • Catalyst/Ligand: This reaction requires a more sophisticated catalyst system. A Pd(0) precursor like Pd₂(dba)₃ is used with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). The ligand is not optional ; it stabilizes the palladium catalyst, prevents dimer formation, and crucially, facilitates the rate-limiting reductive elimination step to form the C-N bond.[20][21]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the palladium-amido complex. Weaker bases are generally ineffective.[22]

  • Inert Atmosphere: This reaction is highly sensitive to air and moisture. The catalyst, ligand, and base are all air-sensitive. Therefore, the reaction must be set up in an inert atmosphere glovebox.

Experimental Workflow Diagram

workflow_buchwald start Glovebox Setup (Inert Atmosphere) reagents Combine Reactants, Catalyst, Ligand, Base in Anhydrous Solvent start->reagents seal Seal Reaction Vessel (e.g., Screw-Cap Vial) reagents->seal heat Heat on Hotplate (80-120 °C) Monitor by TLC/LC-MS seal->heat workup Aqueous Work-up (Quench, Dilute, Extract) heat->workup purify Purification (Column Chromatography) workup->purify end Final D-A Product purify->end

Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Procedure:

  • Reaction Setup (Inside a Glovebox): To a dry, sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired amine (1.1-1.3 equiv.), sodium tert-butoxide (NaOtBu) (1.4 equiv.), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Sealing and Reaction: Tightly seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated aluminum block on a stirrer hotplate. Heat the reaction to 80-120 °C. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully open the vial and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

Diagram 4: Donor-Acceptor Architecture for TADF Emitters

da_structure donor Electron Donor (e.g., Carbazole, Phenoxazine) HOMO Localized acceptor Quinoxaline Acceptor (from this compound) LUMO Localized donor->acceptor C-N or C-C Bond (Enables Charge Transfer)

Caption: Schematic of a Donor-Acceptor molecule for TADF applications.

Conclusion and Future Outlook

This compound has proven to be an exceptionally valuable and versatile platform for the synthesis of advanced organic materials. Its well-defined reactivity through established cross-coupling protocols allows for systematic and predictable molecular design. The ability to precisely control the electronic structure by introducing various donor and acceptor groups has been instrumental in the rapid advancement of OLED and OSC technologies. Future research will likely focus on incorporating this building block into even more complex, multi-functional architectures, such as thermally stable polymers for flexible electronics and novel hosts for next-generation emissive systems. The protocols and insights provided herein serve as a robust foundation for researchers aiming to innovate in the exciting field of materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-3-methylquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-Bromo-3-methylquinoxaline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction conditions, improve yields, and ensure the purity of your final product.

I. Introduction to the Synthesis of this compound

The synthesis of this compound is a critical process for the development of various pharmaceutical agents and functional materials. The quinoxaline scaffold is a key heterocyclic motif known for its diverse biological activities. The introduction of a bromine atom at the 2-position provides a versatile handle for further functionalization through cross-coupling reactions and nucleophilic substitutions, making this compound a valuable intermediate.

The most common and practical synthetic route involves a two-step process:

  • Synthesis of the precursor: 3-methylquinoxalin-2(1H)-one is synthesized via the condensation of o-phenylenediamine with ethyl pyruvate.

  • Bromination: The resulting 3-methylquinoxalin-2(1H)-one is then converted to this compound.

This guide will focus on optimizing both of these critical steps.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of this compound.

Q1: What is the most reliable method for synthesizing the 3-methylquinoxalin-2(1H)-one precursor?

The condensation of o-phenylenediamine with ethyl pyruvate in a suitable solvent like ethanol is a robust and widely used method.[1] Heating the reaction mixture for a short period (e.g., 30 minutes) is often sufficient to drive the reaction to completion, yielding the product as a crystalline solid upon cooling.[1]

Q2: My yield of 3-methylquinoxalin-2(1H)-one is low. What are the likely causes?

Low yields can stem from several factors:

  • Purity of reactants: Ensure the o-phenylenediamine is free from oxidation, which can lead to colored impurities and side reactions.

  • Reaction time and temperature: While the reaction is often rapid, insufficient heating can lead to incomplete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Product isolation: The product often crystallizes upon cooling. Ensure the mixture is sufficiently cooled to maximize precipitation before filtration.

Q3: I am having trouble converting 3-methylquinoxalin-2(1H)-one to this compound. What are the recommended brominating agents?

While direct protocols are not abundant in the literature, conversion of the analogous 2-hydroxy (or keto) functionality to a halide is a standard transformation. For bromination, reagents like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and POBr₃ are effective. Another approach could involve the use of milder brominating agents like N-Bromosuccinimide (NBS) in the presence of a catalyst, though this is more commonly used for allylic or benzylic bromination.[2][3][4]

Q4: What are the common side products I should be aware of during the synthesis?

The most common side products in quinoxaline synthesis from o-phenylenediamines and 1,2-dicarbonyl compounds include:

  • Benzimidazoles: These can form through rearrangement, especially under harsh acidic conditions.[5]

  • Dimers of Quinoxaline: Self-condensation can occur in the presence of strong acids.[5]

  • Over-oxidation Products: The o-phenylenediamine starting material is susceptible to oxidation.[5]

During the bromination step, potential side products could include poly-brominated species or bromination on the benzene ring if the conditions are too harsh.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem 1: Low Yield or No Formation of 3-methylquinoxalin-2(1H)-one
Potential Cause Troubleshooting Steps Scientific Rationale
Impure o-phenylenediamine Use freshly purified o-phenylenediamine or a new bottle. Consider recrystallization if necessary.o-Phenylenediamine can oxidize over time, leading to colored impurities that can inhibit the desired reaction and promote side product formation.
Incorrect Stoichiometry Carefully measure the molar equivalents of o-phenylenediamine and ethyl pyruvate. A 1:1 ratio is typically optimal.An excess of one reactant can lead to incomplete conversion of the other and complicate purification.
Insufficient Reaction Time/Temperature Monitor the reaction progress using TLC. If the starting materials are still present, increase the reflux time or temperature slightly.The condensation reaction requires sufficient activation energy to proceed to completion.
Suboptimal Solvent Ethanol is a commonly used and effective solvent.[1] Ensure it is of an appropriate grade (e.g., absolute ethanol).The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Water content can sometimes affect the reaction outcome.
Problem 2: Difficulty in Converting 3-methylquinoxalin-2(1H)-one to this compound
Potential Cause Troubleshooting Steps Scientific Rationale
Ineffective Brominating Agent If using milder reagents like NBS is unsuccessful, switch to more potent brominating agents such as POBr₃ or PBr₅.The conversion of the keto/enol form of the quinoxalinone to the bromo derivative requires a strong halogenating agent to facilitate the nucleophilic substitution.
Decomposition of Product Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction closely by TLC.Quinoxaline derivatives can be sensitive to harsh conditions, leading to degradation and the formation of tar-like substances.
Hydrolysis of Product During Workup Ensure all workup steps are performed under anhydrous conditions until the product is stable. Quench the reaction carefully with ice-cold water or a dilute base.This compound is susceptible to hydrolysis back to the starting quinoxalinone in the presence of water.
Formation of Poly-brominated Byproducts Use a controlled amount of the brominating agent (e.g., 1.0-1.2 equivalents).Excess brominating agent can lead to undesired bromination on the benzene ring of the quinoxaline core.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-methylquinoxalin-2(1H)-one

This protocol is adapted from established procedures for the synthesis of quinoxalinones.[1]

Materials:

  • o-Phenylenediamine

  • Ethyl pyruvate

  • Absolute Ethanol

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in absolute ethanol.

  • To this solution, add ethyl pyruvate (1 equivalent) dropwise with stirring.

  • Heat the reaction mixture to reflux for 30-60 minutes. Monitor the reaction by TLC until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain 3-methylquinoxalin-2(1H)-one.

Protocol 2: Synthesis of this compound (Proposed)

This proposed protocol is based on analogous chlorination reactions and general knowledge of halogenation of such heterocyclic systems.

Materials:

  • 3-methylquinoxalin-2(1H)-one

  • Phosphorus oxybromide (POBr₃) or a suitable brominating agent

  • Anhydrous solvent (e.g., toluene or acetonitrile)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylquinoxalin-2(1H)-one (1 equivalent).

  • Add the brominating agent (e.g., POBr₃, 1.1 equivalents) portion-wise with caution, as the reaction can be exothermic.

  • Heat the mixture to reflux for a specified time (this will require optimization, starting with 1-2 hours). Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until it is slightly alkaline.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

V. Visualizations

Reaction Workflow

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination o_phenylenediamine o-Phenylenediamine condensation Condensation (Ethanol, Reflux) o_phenylenediamine->condensation ethyl_pyruvate Ethyl Pyruvate ethyl_pyruvate->condensation precursor 3-methylquinoxalin-2(1H)-one condensation->precursor bromination Bromination (Reflux) precursor->bromination brominating_agent Brominating Agent (e.g., POBr₃) brominating_agent->bromination product This compound bromination->product Troubleshooting_Bromination start Low Yield of This compound cause1 Incomplete Reaction? start->cause1 cause2 Product Decomposition? start->cause2 cause3 Hydrolysis during Workup? start->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution1c Use Stronger Brominating Agent cause1->solution1c solution2a Decrease Temperature cause2->solution2a solution2b Shorten Reaction Time cause2->solution2b solution3a Ensure Anhydrous Conditions cause3->solution3a solution3b Careful Quenching at Low Temp cause3->solution3b

References

purification techniques for 2-Bromo-3-methylquinoxaline products

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 2-Bromo-3-methylquinoxaline

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic compound. Achieving high purity is critical for reliable downstream applications, from medicinal chemistry to materials science. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common purification challenges.

Understanding the Challenge: Common Impurities

The primary synthetic route to quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] For this compound, this typically involves precursors that can lead to specific impurities. Understanding these potential contaminants is the first step toward effective purification.

Potential Impurities May Include:

  • Unreacted Starting Materials: Residual o-phenylenediamine or precursors to the brominated dicarbonyl moiety.

  • Isomeric Byproducts: In some synthetic routes, incorrect positioning of the methyl or bromo group can occur.

  • Over-brominated or Under-brominated Species: Depending on the brominating agent and reaction conditions, species with no bromine or multiple bromine atoms may form.

  • Hydrolysis Products: The 2-bromo group can be susceptible to hydrolysis, leading to the formation of 2-hydroxy-3-methylquinoxaline, especially during aqueous workups or if moisture is present.[3]

  • Solvent Residues: Residual solvents from the reaction or initial workup (e.g., DMF, acetonitrile, ethanol) are common contaminants.[4][5]

General Purification Workflow

A robust purification strategy is essential for obtaining this compound with high purity. The following workflow outlines the typical steps from a crude reaction mixture to the final, validated product.

Purification Workflow Crude Crude Product (Post-Workup) TLC_NMR Initial Purity Assessment (TLC, ¹H NMR) Crude->TLC_NMR Decision Purity Acceptable? TLC_NMR->Decision Chrom Column Chromatography Decision->Chrom No Pure_Product Pure 2-Bromo-3- methylquinoxaline Decision->Pure_Product Yes Combine Combine Pure Fractions & Evaporate Solvent Chrom->Combine Recryst Recrystallization Dry Dry Under High Vacuum Recryst->Dry Combine->Recryst For highest purity Combine->Dry If sufficiently pure Final_Analysis Final Purity Analysis (NMR, LC-MS, mp) Dry->Final_Analysis Final_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Troubleshooting Decision Tree Start Problem Encountered During Purification CC_Issue Column Chromatography Issue? Start->CC_Issue Recryst_Issue Recrystallization Issue? Start->Recryst_Issue LowYield Low Yield CC_Issue->LowYield Yes PoorSep Poor Separation (Overlapping Bands) CC_Issue->PoorSep Yes LowYield_Sol1 Check TLC of resin: Is product still bound? LowYield->LowYield_Sol1 LowYield_Sol2 Increase eluent polarity to flush column LowYield->LowYield_Sol2 PoorSep_Sol1 Decrease eluent polarity for better resolution PoorSep->PoorSep_Sol1 PoorSep_Sol2 Ensure proper column packing; avoid cracks and channels PoorSep->PoorSep_Sol2 OilingOut Product 'Oiling Out' Recryst_Issue->OilingOut Yes NoCrystals No Crystals Form Recryst_Issue->NoCrystals Yes OilingOut_Sol1 Re-heat to dissolve oil, add more 'good' solvent, cool slowly OilingOut->OilingOut_Sol1 OilingOut_Sol2 Switch to a different solvent system OilingOut->OilingOut_Sol2 NoCrystals_Sol1 Too much solvent used. Evaporate some solvent. NoCrystals->NoCrystals_Sol1 NoCrystals_Sol2 Induce crystallization: scratch flask or add seed crystal NoCrystals->NoCrystals_Sol2

Caption: Decision tree for troubleshooting common purification issues.

Q: My crude product shows multiple spots on the TLC plate. What are they and how do I get rid of them?

A: Multiple spots indicate an impure mixture. The spots could correspond to unreacted starting materials, which are generally more polar than the quinoxaline product, or less polar non-polar byproducts.

  • Identification: You can co-spot your crude mixture on a TLC plate alongside the starting materials to identify them.

  • Solution: Flash column chromatography is the most effective method for separating these components.[6] By carefully choosing a solvent system that provides good separation of the spots on TLC (ideally with the product Rf value around 0.3-0.4), you can isolate the desired product.

Q: I ran a column, but my yield of this compound is very low. Where did my product go?

A: Low recovery after chromatography is a common issue with several potential causes:

  • Product is Still on the Column: Your eluent system may not be polar enough to elute the product effectively. Take a small sample of the silica gel from the top of the column, dissolve it in a very polar solvent (like methanol or ethyl acetate), and check by TLC to see if the product is present. If so, you need to flush the column with a more polar solvent.[7]

  • Improper Column Packing: Cracks or channels in the silica gel can cause the product band to elute unevenly, mixing with impurities and leading to the discarding of mixed fractions. Ensure the column is packed uniformly without air bubbles.[8]

  • Product Decomposition: While this compound is relatively stable, prolonged exposure to silica gel (which can be slightly acidic) can sometimes cause degradation of sensitive compounds. Aim to run the column efficiently and not let it sit for extended periods.

Q: I'm trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[9]

  • Causality: The high concentration of the solute lowers its melting point, and if the solution temperature is still above this depressed melting point when saturation is reached, it will separate as a liquid (oil) rather than a solid.

  • Solution: Re-heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation point.[9] Then, allow the flask to cool very slowly. Insulating the flask can help. This encourages the formation of a crystal lattice rather than an amorphous oil.[10] If the problem persists, consider a different solvent or a mixed-solvent system.

Q: I've dissolved my product in a hot solvent and let it cool, but no crystals have formed. How can I initiate crystallization?

A: A lack of crystal formation means the solution is not yet supersaturated, likely because too much solvent was used.[9]

  • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10] Alternatively, if you have a small amount of pure product, add a single "seed" crystal to the solution.[10]

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. This will increase the concentration of your compound. Allow it to cool again slowly. Be careful not to evaporate too much solvent, or the product may crash out of solution with impurities.[11]

  • Lower the Temperature: If crystals do not form at room temperature, place the flask in an ice bath to further decrease the solubility of your compound.[11]

Frequently Asked Questions (FAQs)

Q: What is the best general purification strategy for this compound?

A: For achieving high purity (>98%), a two-step process is recommended:

  • Flash Column Chromatography: First, use column chromatography to remove the bulk of impurities, especially those with very different polarities from your product.[12]

  • Recrystallization: Follow this with recrystallization of the combined, clean fractions from the column. This step is excellent for removing trace impurities that may have co-eluted with your product, resulting in a highly crystalline, pure final product.[10]

Q: How do I select an appropriate solvent system for flash column chromatography?

A: The ideal solvent system is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture in which your desired compound has an Rf value of approximately 0.3 to 0.4.[6] This Rf value typically provides the best separation from impurities.

  • Procedure: Start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent (e.g., ethyl acetate, dichloromethane) until the desired Rf is achieved.

  • Common Systems: For N-heterocycles like quinoxalines, mixtures of hexanes and ethyl acetate are a very common and effective starting point.

Solvent System ComponentPolarityNotes
Hexanes / Petroleum EtherVery LowThe primary non-polar mobile phase.
Dichloromethane (DCM)MediumGood for dissolving many organics.
Ethyl Acetate (EtOAc)Medium-HighA common polar co-solvent.
Methanol (MeOH)Very HighUsed sparingly to elute highly polar compounds.

Q: What are suitable recrystallization solvents for this compound?

A: A good recrystallization solvent should dissolve your compound well when hot but poorly when cold.[10][13]

  • Screening: Test small amounts of your product in different solvents. Suitable candidates often include alcohols (ethanol, isopropanol) or hydrocarbon solvents (heptane, cyclohexane).

  • Mixed Solvents: A mixed-solvent system can be very effective. Dissolve the compound in a minimum amount of a "good" hot solvent (one it dissolves well in, like ethanol or DCM), and then slowly add a "poor" anti-solvent (one it is insoluble in, like water or hexanes) until the solution just becomes cloudy. Re-heat to clarify and then cool slowly.[9] For this compound, an ethanol/water or DCM/hexane system could be effective.

Q: How can I confirm the purity of my final product?

A: Purity should be assessed by multiple methods:

  • ¹H NMR Spectroscopy: The absence of impurity peaks is a strong indicator of purity. Check for residual solvent peaks, which can be identified using standard reference tables.[14]

  • Thin Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems suggests high purity.

  • Melting Point: A sharp melting point range that matches the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can provide quantitative purity data and confirm the molecular weight of the product.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a standard wet-packing method for silica gel chromatography.[8]

  • Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[15]

  • Prepare the Slurry: In a beaker, mix silica gel with your chosen starting eluent (e.g., 5% EtOAc in Hexanes) to form a slurry that can be easily poured.[12]

  • Pack the Column: Pour the slurry into the column. Tap the side of the column gently to dislodge air bubbles and encourage even packing.[16] Allow excess solvent to drain until the solvent level is just above the top of the silica. Never let the column run dry. [8]

  • Load the Sample: Dissolve your crude this compound in the minimum possible amount of the eluent or DCM.[16] Carefully add this concentrated solution to the top of the silica gel using a pipette.

  • Elute the Column: Open the stopcock and allow the sample to absorb onto the silica. Carefully add your eluent, and begin collecting fractions in test tubes. Apply gentle air pressure ("flash") to the top of the column to achieve a steady flow rate.

  • Monitor Fractions: Spot each fraction (or every few fractions) onto a TLC plate to track the elution of your product.

  • Combine and Evaporate: Combine the fractions that contain only your pure product. Remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization

This protocol outlines the steps for single-solvent recrystallization.[10]

  • Choose a Solvent: Select an appropriate solvent where the product is soluble when hot and insoluble when cold (e.g., ethanol).

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hotplate) with stirring until it begins to boil.[11]

  • Add Solvent Dropwise: Continue adding the hot solvent dropwise until all the solid has just dissolved. Adding too much solvent will reduce your final yield.[13]

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[11]

  • Collect Crystals: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals under high vacuum to remove all traces of solvent.

References

identifying common side products in 2-Bromo-3-methylquinoxaline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-3-methylquinoxaline. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during your experiments. Our goal is to empower you with the knowledge to optimize your reaction outcomes, increase yields, and simplify product purification.

Introduction: The Reactivity of this compound

This compound is a versatile heterocyclic building block, widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its utility primarily stems from the reactivity of the C2-bromine atom, which readily participates in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. However, the electron-deficient nature of the quinoxaline ring system and the presence of the methyl group can influence its reactivity, sometimes leading to the formation of undesired side products. Understanding the mechanisms behind the formation of these byproducts is crucial for developing robust and efficient synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in palladium-catalyzed cross-coupling reactions with this compound?

A1: The most frequently encountered side products in palladium-catalyzed cross-coupling reactions involving this compound are:

  • Homocoupling product of the coupling partner: For example, in a Suzuki reaction, the formation of a biaryl from the boronic acid reagent.[1][2]

  • Homocoupling of this compound: This results in the formation of 2,2'-bis(3-methylquinoxaline).

  • Reduction (Dehalogenation) product: The bromine atom is replaced by a hydrogen atom, yielding 3-methylquinoxaline.

  • Hydrolysis product: Under certain conditions, the bromine atom can be substituted by a hydroxyl group, forming 3-methylquinoxalin-2(1H)-one.

Q2: What causes the formation of homocoupling byproducts in my Suzuki reaction?

A2: Homocoupling in Suzuki reactions is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[1] This Pd(II) species can then facilitate the homocoupling of the boronic acid. Other contributing factors include the choice of ligand, base, and solvent, as well as the reaction temperature.[1]

Q3: I am observing a significant amount of 3-methylquinoxaline in my reaction mixture. What is causing this reduction?

A3: The formation of 3-methylquinoxaline is a result of a dehalogenation side reaction.[3] This can occur through several pathways, including the premature β-hydride elimination from a palladium-hydride intermediate, which can be formed from various sources in the reaction mixture, such as the solvent, amine, or even the phosphine ligand. The choice of ligand can play a critical role in minimizing this side reaction.[3]

Q4: My desired product seems to have been replaced by 3-methylquinoxalin-2(1H)-one. What reaction has taken place?

A4: The formation of 3-methylquinoxalin-2(1H)-one indicates that a hydrolysis reaction has occurred.[4][5][6][7] This is more likely to happen if there is water present in the reaction mixture and if the reaction is run at elevated temperatures with a base. The electron-deficient nature of the quinoxaline ring makes the C2 position susceptible to nucleophilic attack by water or hydroxide ions.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered in reactions with this compound.

Issue 1: Low Yield of the Desired Cross-Coupled Product and Presence of Homocoupling Byproducts
Observable Symptom Potential Cause Troubleshooting Steps
Significant peaks corresponding to the homocoupled partner and/or 2,2'-bis(3-methylquinoxaline) in LC-MS or NMR.1. Oxygen in the reaction mixture: Promotes oxidation of Pd(0) to Pd(II), which catalyzes homocoupling.[1] 2. Inappropriate ligand: Some ligands are more prone to promoting side reactions. 3. Suboptimal base or solvent: The choice of base and solvent can influence the rate of the desired reaction versus side reactions.1. Degas all solvents and reagents thoroughly: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen). 2. Use a robust ligand: For Suzuki reactions, consider sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos). For Buchwald-Hartwig aminations, ligands like Josiphos can be effective.[8] 3. Optimize the base and solvent: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF).
Issue 2: Formation of the Reduced Side Product, 3-methylquinoxaline
Observable Symptom Potential Cause Troubleshooting Steps
A significant peak in the chromatogram or spectrum corresponding to the mass of 3-methylquinoxaline.1. Source of hydride: Solvents (like isopropanol), amines, or even phosphine ligands can be sources of palladium-hydride species. 2. Slow reductive elimination: If the desired reductive elimination is slow, the palladium intermediate has more time to undergo side reactions like dehalogenation.1. Choose an appropriate solvent: Anhydrous, aprotic solvents like dioxane or toluene are generally preferred. 2. Select a suitable ligand: Bulky, electron-rich ligands can promote faster reductive elimination, outcompeting the dehalogenation pathway.[9] 3. Optimize reaction temperature: Lowering the temperature may disfavor the dehalogenation pathway.
Issue 3: Unexpected Formation of 3-methylquinoxalin-2(1H)-one
Observable Symptom Potential Cause Troubleshooting Steps
A major product with a mass corresponding to the hydrolyzed quinoxaline is detected.1. Presence of water: Adventitious water in reagents or solvents. 2. Hydroxide base: Use of strong hydroxide bases can promote hydrolysis. 3. High reaction temperatures: Can accelerate the rate of hydrolysis.1. Use anhydrous solvents and reagents: Dry solvents using appropriate methods and ensure all reagents are anhydrous. 2. Use a non-nucleophilic base: Carbonate or phosphate bases are generally preferred over hydroxides. 3. Lower the reaction temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can minimize hydrolysis.

Visualizing Reaction Mechanisms and Troubleshooting

Side_Reactions cluster_suzuki Suzuki Coupling Pathway cluster_side Side Reaction Pathways A Ar-X + Pd(0) B Oxidative Addition Ar-Pd(II)-X A->B G Hydrolysis Ar-OH A->G H₂O / Base C Transmetalation Ar-Pd(II)-Ar' B->C Ar'B(OH)₂ / Base F Reduction Ar-H B->F Hydride Source D Reductive Elimination Ar-Ar' C->D E Homocoupling Ar'-Ar' C->E O₂ Oxidation

Caption: Common reaction pathways in Suzuki coupling and potential side reactions.

Troubleshooting_Workflow Start Reaction with this compound Analysis Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Analysis Identify Identify Major Side Product(s) Analysis->Identify Homocoupling Homocoupling Detected Identify->Homocoupling Homocoupling Reduction Reduction Detected Identify->Reduction Reduction Hydrolysis Hydrolysis Detected Identify->Hydrolysis Hydrolysis Optimize Optimize Reaction Conditions Homocoupling->Optimize Degas Solvents Change Ligand/Base Reduction->Optimize Change Solvent/Ligand Lower Temperature Hydrolysis->Optimize Use Anhydrous Conditions Non-nucleophilic Base

Caption: A logical workflow for troubleshooting common side reactions.

Experimental Protocols: Minimizing Side Product Formation

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 2-phenyl-3-methylquinoxaline while minimizing homocoupling and reduction side products.

Materials:

  • This compound

  • Phenylboronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 mol%) in a minimal amount of anhydrous dioxane.

  • Evacuate and backfill the Schlenk flask with argon three times.

  • Add anhydrous dioxane (to make a 0.1 M solution with respect to the starting material) to the Schlenk flask.

  • Degas the resulting suspension by sparging with argon for 15-20 minutes.

  • Add the catalyst premix to the reaction mixture under a positive pressure of argon.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Causality behind choices:

  • Pd₂(dba)₃ and XPhos: This combination forms a highly active catalyst that promotes rapid cross-coupling, often outcompeting side reactions.[10] XPhos is a bulky, electron-rich ligand that facilitates both oxidative addition and reductive elimination.

  • K₃PO₄: A strong, non-nucleophilic base that is effective in Suzuki couplings.

  • Anhydrous Dioxane and Degassing: Minimizes the presence of water and oxygen, which are known to promote hydrolysis and homocoupling, respectively.[1]

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize 4-(3-methylquinoxalin-2-yl)morpholine with minimal formation of 3-methylquinoxaline.

Materials:

  • This compound

  • Morpholine

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Josiphos SL-J009-1 (a ferrocenyl phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and Josiphos SL-J009-1 (4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous toluene, followed by this compound (1.0 equiv), morpholine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction to 100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and quench with a saturated aqueous solution of NH₄Cl.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography.

Causality behind choices:

  • Pd(OAc)₂ and Josiphos: Josiphos ligands are effective in C-N cross-coupling reactions and can help to suppress reductive dehalogenation.[8]

  • NaOtBu: A strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.

  • Anhydrous Toluene and Degassing: Prevents potential side reactions involving water and oxygen.

References

stability studies of 2-Bromo-3-methylquinoxaline under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Bromo-3-methylquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and best practices for handling and storage, all grounded in scientific principles to ensure the integrity of your research.

Introduction: Understanding the Stability of this compound

This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science. The presence of the quinoxaline core, a bromine substituent, and a methyl group imparts a unique reactivity profile that is crucial for its application but also presents specific stability challenges. The bromine atom on the pyrazine ring can be susceptible to nucleophilic substitution, and the quinoxaline system itself can be sensitive to light and oxidative conditions.[1][2] A thorough understanding of its stability under various experimental and storage conditions is therefore paramount for obtaining reliable and reproducible results.

This guide will walk you through the key aspects of this compound stability, enabling you to anticipate potential issues, troubleshoot unexpected results, and design robust experimental protocols.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure and the known reactivity of similar quinoxaline derivatives, the primary degradation pathways for this compound are anticipated to be:

  • Hydrolysis: The carbon-bromine bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of 2-Hydroxy-3-methylquinoxaline.[1][3]

  • Photodegradation: Quinoxaline derivatives can be light-sensitive, and exposure to UV or even ambient light over extended periods may induce decomposition.[1] The C-Br bond can also be susceptible to photolytic cleavage.[2]

  • Oxidation: The nitrogen atoms in the quinoxaline ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air. This can lead to the formation of N-oxides or other oxidative byproducts.[4]

  • Thermal Decomposition: Like most organic compounds, elevated temperatures can accelerate degradation processes.[1][5]

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place, preferably refrigerated at 2-8 °C for long-term storage.

  • Light: Protect from light by storing in an amber or opaque container.

  • Atmosphere: For optimal stability, especially for analytical standards or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-induced hydrolysis.

  • Moisture: Keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis.[1]

Q3: I am observing a color change in my sample of this compound. What could be the cause?

A3: A color change, typically to a yellowish or brownish hue, is a common indicator of degradation.[1] This could be due to the formation of degradation products arising from exposure to light, air (oxidation), or moisture (hydrolysis). It is recommended to assess the purity of the sample using an appropriate analytical technique like HPLC or TLC before use.

Q4: My subsequent reaction yields are lower than expected when using an older batch of this compound. Could this be a stability issue?

A4: Yes, decreased reactivity and lower yields in subsequent synthetic steps are strong indicators that your starting material has degraded.[1] The presence of impurities or a lower concentration of the active compound due to degradation will adversely affect your reaction. It is crucial to confirm the purity of the starting material before commencing any synthesis.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the handling and use of this compound.

Issue 1: Inconsistent Analytical Results (HPLC/LC-MS)
  • Symptom: Variable peak areas, appearance of unexpected peaks, or shifting retention times in your chromatograms.

  • Potential Cause: Degradation of the compound in solution. This compound may not be stable in your analytical solvent or under the chromatographic conditions.

  • Troubleshooting Steps:

    • Solvent Stability: Prepare a fresh solution of this compound in your mobile phase or diluent and analyze it at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to assess its stability in solution.

    • Mobile Phase pH: If using a buffered mobile phase, ensure its pH is compatible with the compound. Quinoxaline derivatives can exhibit different stability profiles at various pH values.[6]

    • Temperature Effects: If your HPLC system has a temperature-controlled autosampler, keep your samples cooled (e.g., 4 °C) to minimize degradation during the analytical run.

Issue 2: Poor Reaction Conversion or Unexpected Side Products
  • Symptom: The reaction does not go to completion, or you observe the formation of unknown byproducts.

  • Potential Cause: The this compound starting material has degraded, or it is degrading under the reaction conditions.

  • Troubleshooting Steps:

    • Purity Check: Before starting the reaction, verify the purity of your this compound using a suitable analytical method like HPLC, TLC, or NMR.[1]

    • Reaction Condition Compatibility:

      • pH: Be mindful of the pH of your reaction mixture. Strong acidic or basic conditions could promote hydrolysis of the C-Br bond.

      • Temperature: If the reaction requires elevated temperatures, consider that this may also accelerate the degradation of your starting material. Run a control experiment with the starting material under the reaction conditions (without other reagents) to assess its stability.

      • Light: Protect your reaction from light, especially if the reaction is run over a long period.

Experimental Protocols

To assist in your stability assessment, we provide the following detailed protocols for forced degradation studies. These studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[7][8]

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.[7][9]

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep a parallel sample with 1 mL of stock and 9 mL of water as a control. Incubate both at 60°C for 24 hours. Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours), neutralize with 0.1 M NaOH, and analyze by HPLC.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep a parallel sample with 1 mL of stock and 9 mL of water as a control. Incubate both at 60°C for 24 hours. Withdraw aliquots at specified time points, neutralize with 0.1 M HCl, and analyze by HPLC.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw aliquots at specified time points and analyze by HPLC.

    • Thermal Degradation: Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for 48 hours. Also, reflux a solution of the compound in a suitable solvent. Analyze the stressed samples by HPLC.

    • Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Keep control samples protected from light. Analyze both the exposed and control samples by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Data Presentation:

The results of the forced degradation study can be summarized in a table as follows:

Stress ConditionDurationTemperature% Degradation of this compoundMajor Degradation Products (Retention Time)
0.1 M HCl24 h60 °C
0.1 M NaOH24 h60 °C
3% H₂O₂24 hRT
Solid State Heat48 h80 °C
Photolytic (Solid)ICH Q1BAmbient
Photolytic (Solution)ICH Q1BAmbient

Note: The percentage of degradation should be calculated based on the decrease in the peak area of the parent compound and the appearance of new peaks.

Visualization of Experimental Workflow

Below is a diagram illustrating the workflow for a comprehensive stability study of this compound.

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock_solution->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution) stock_solution->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) stock_solution->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation & Degradation Pathway Elucidation hplc->data

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathway

The following diagram illustrates a likely degradation pathway for this compound under hydrolytic conditions.

Degradation_Pathway parent This compound C₉H₇BrN₂ degradant 2-Hydroxy-3-methylquinoxaline C₉H₈N₂O parent->degradant Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Proposed Hydrolytic Degradation Pathway.

References

Technical Support Center: Suzuki Coupling with 2-Bromo-3-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 2-Bromo-3-methylquinoxaline. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower your experimental design.

The Suzuki coupling of 2-haloquinoxalines presents a unique set of challenges primarily due to the electron-deficient nature of the heterocycle and the presence of Lewis-basic nitrogen atoms. These factors can impede the crucial oxidative addition step and lead to catalyst deactivation, resulting in low yields or complete reaction failure. This guide is structured to address these specific issues head-on.

Troubleshooting Guide

Q1: I'm observing low to no conversion of my this compound. What are the most likely causes and how can I fix it?

This is the most common issue and typically points to a problem in the catalytic cycle's initial step: oxidative addition. The C-Br bond on the electron-deficient quinoxaline ring is less reactive than in electron-rich systems.

Primary Causes & Solutions:

  • Insufficiently Active Catalyst System: The standard Pd(PPh₃)₄ may not be potent enough for this substrate. The electron-donating ability and steric bulk of the ligand are critical to facilitate oxidative addition.[1][2]

    • Solution: Switch to a more advanced catalyst system. Use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ combined with a specialized ligand.

      • Bulky, Electron-Rich Phosphines: Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are designed for challenging couplings and are an excellent first choice.[1][3]

      • N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable and highly active palladium complexes that excel with electron-deficient heterocycles.[4][5] Consider using a pre-formed PEPPSI-type precatalyst.[6]

  • Incorrect Base or Inefficient Boronate Formation: The base is not merely a proton scavenger; its primary role is to activate the boronic acid into a more nucleophilic "ate" complex for transmetalation.[7][8] If the base is too weak or poorly soluble, this activation is inefficient.

    • Solution: Use a stronger, non-nucleophilic base. While K₂CO₃ is common, bases like K₃PO₄ or Cs₂CO₃ are often more effective for difficult couplings.[9] Ensure the base is finely powdered to maximize surface area. A small amount of water in solvents like dioxane or THF can aid in dissolving the base and promoting boronate formation, but see Q2 regarding the risks.[9][10]

  • Catalyst Deactivation (Poisoning): The lone pair electrons on the quinoxaline nitrogens can coordinate to the palladium center, leading to an inactive or less active catalyst.[11][12]

    • Solution: Employ ligands with significant steric bulk. The large size of ligands like XPhos or IPr (an NHC ligand) can physically block the quinoxaline nitrogens from binding to the palladium center.

  • Reaction Temperature is Too Low: Oxidative addition is the rate-determining step and has a significant activation energy barrier.

    • Solution: Gradually increase the reaction temperature. For solvents like dioxane or toluene, temperatures between 90-110 °C are typical starting points.[13] Monitor for decomposition if pushing the temperature higher.

Q2: My reaction is messy, with significant side products. I see evidence of boronic acid homocoupling and protodeboronation. How can I achieve a cleaner reaction?

Side product formation indicates that undesired reaction pathways are outcompeting your desired cross-coupling.

Primary Causes & Solutions:

  • Protodeboronation of the Boronic Acid: This is the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is particularly problematic for heteroaryl boronic acids and is accelerated by high temperatures and aqueous basic conditions.[6][9]

    • Solution 1: Use a More Stable Boron Reagent. Instead of a boronic acid, use a boronate ester (e.g., pinacol ester, BPin) or a potassium trifluoroborate salt.[6][14] MIDA boronates are exceptionally stable and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[15]

    • Solution 2: Minimize Water. While a small amount of water can be beneficial, excess water promotes this side reaction. If using an aqueous base, use the minimum amount of water necessary. Alternatively, switch to a completely anhydrous system using a soluble organic base like potassium trimethylsilanolate (TMSOK).[11][16]

    • Solution 3: Use a Milder Base. If feasible, a weaker base like KF can sometimes suppress protodeboronation, though it may require a more active catalyst to maintain a good reaction rate.[9]

  • Homocoupling of the Boronic Acid: This is the formation of a biaryl dimer from two molecules of your boronic acid. It is primarily caused by the presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II), or by using a Pd(II) precatalyst that is not efficiently reduced.[6]

    • Solution: Rigorous Degassing. Before heating, thoroughly degas your reaction mixture. The most effective method is to subject the sealed flask to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).[9] Sparging the solvent with inert gas before use is also highly recommended.[10]

  • Dehalogenation of this compound: This involves the replacement of the bromine atom with hydrogen. It can be caused by trace hydride sources in the reaction.

    • Solution: Ensure high-purity solvents and reagents. Some bases or solvents can be a source of hydrides. This side reaction is generally less common than the others but can become significant if the desired coupling is slow.[6]

Frequently Asked Questions (FAQs)

Q3: What is the best "go-to" set of starting conditions for coupling with this compound?

While every substrate combination requires optimization, a robust starting point is crucial. The following conditions are designed to address the inherent challenges of this substrate.

ComponentRecommended Starting ConditionRationale
Aryl Halide This compound (1.0 equiv)The electrophile in the reaction.
Boron Reagent Arylboronic Acid (1.2 - 1.5 equiv) or Pinacol EsterA slight excess of the nucleophile drives the reaction. Esters are preferred for stability.[6]
Pd Source Pd₂(dba)₃ (1-2 mol%)A reliable Pd(0) source that requires a separate ligand.
Ligand SPhos or XPhos (2.5 - 5 mol%)Bulky, electron-rich phosphines that accelerate oxidative addition and prevent catalyst poisoning.[1]
Base K₃PO₄ (2.0 - 3.0 equiv)A strong, effective base for challenging couplings. Must be finely ground.[9]
Solvent 1,4-Dioxane / H₂O (e.g., 10:1 ratio)Dioxane is a good solvent for Suzuki couplings; a small amount of water aids base solubility.[7]
Temperature 100 °CA common and effective temperature for this type of coupling.
Q4: How do I properly set up and monitor the reaction?

A meticulous experimental setup is key to reproducibility and success.

Detailed Experimental Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 1-2 minutes and then backfill with Argon or Nitrogen. Repeat this vacuum/backfill cycle a total of three times to ensure a completely inert atmosphere.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, quickly add the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe. The reaction mixture should be a suspension.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC, LC-MS, or GC-MS. Look for the disappearance of the starting material and the appearance of the product spot/peak.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Filter through a pad of Celite to remove palladium black and inorganic salts. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude residue by column chromatography on silica gel.

Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the reaction. Your troubleshooting efforts should be aimed at ensuring each step can proceed efficiently.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (Quinoxaline-Br) PdII_Aryl R¹-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + [R²-B(OH)₃]⁻ (Activated Boronic Acid) PdII_Biaryl R¹-Pd(II)-R² L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 + R¹-R² (Product) Troubleshooting_Workflow start Reaction Failed (Low/No Conversion) check_catalyst Is the catalyst system (Pd + Ligand) potent enough for an electron-deficient halide? start->check_catalyst upgrade_catalyst ACTION: Switch to Pd₂(dba)₃ with a Buchwald ligand (SPhos) or an NHC ligand. check_catalyst->upgrade_catalyst No check_base Is the base strong and soluble enough to form the boronate complex? check_catalyst->check_base Yes upgrade_catalyst->check_base upgrade_base ACTION: Switch to finely powdered K₃PO₄ or Cs₂CO₃. check_base->upgrade_base No check_temp Is the temperature high enough for oxidative addition? check_base->check_temp Yes upgrade_base->check_temp increase_temp ACTION: Increase temperature to 100-110 °C. check_temp->increase_temp No check_side_products Are side products (homocoupling, protodeboronation) a major issue? check_temp->check_side_products Yes increase_temp->check_side_products mitigate_side_products ACTION: 1. Use a boronate ester (BPin). 2. Ensure rigorous degassing. 3. Minimize water. check_side_products->mitigate_side_products Yes success Problem Solved check_side_products->success No mitigate_side_products->success

References

preventing debromination of 2-Bromo-3-methylquinoxaline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Debromination During Synthetic Transformations

Welcome to the Technical Support Center for 2-Bromo-3-methylquinoxaline. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your research and development endeavors. As Senior Application Scientists, we understand the nuances of working with complex heterocyclic compounds and the challenges that can arise, particularly the undesired side reaction of debromination. This guide offers insights into the mechanisms of debromination and provides actionable strategies to mitigate this issue in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of this compound reactions?

Debromination, also known as hydrodehalogenation or protodebromination, is an undesired side reaction where the bromine atom on the quinoxaline ring is replaced by a hydrogen atom.[1][2] This leads to the formation of 3-methylquinoxaline as a byproduct, which reduces the yield of your desired product and can complicate purification.

Q2: Why is this compound susceptible to debromination?

This compound is an electron-deficient heteroaryl halide. The presence of the two nitrogen atoms in the quinoxaline ring system withdraws electron density, making the carbon-bromine bond more susceptible to certain reactions, including the formation of palladium-hydride (Pd-H) species that can lead to debromination in palladium-catalyzed cross-coupling reactions.[1]

Q3: What are the most common types of reactions where debromination of this compound is observed?

Debromination is a common side reaction in various palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester.

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.[3]

  • Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.[4]

It can also occur under certain reductive conditions or during metal-halogen exchange reactions.

Troubleshooting Guide: Minimizing Debromination

This section provides a systematic approach to troubleshooting and preventing debromination in your reactions involving this compound.

Issue 1: Significant Formation of 3-methylquinoxaline Byproduct in Palladium-Catalyzed Cross-Coupling Reactions

Probable Cause:

The formation of a palladium-hydride (Pd-H) species is the most common culprit for debromination in these reactions.[1] This reactive intermediate can reductively eliminate with the this compound bound to the palladium, leading to the undesired debrominated product.

Solutions:

The key to preventing this side reaction is to carefully select your reaction components to disfavor the formation of Pd-H species and to promote the desired cross-coupling pathway.

1. Ligand Selection:

The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the debromination pathway.[2]

  • Recommended Ligands: For Suzuki and Buchwald-Hartwig reactions, consider using Buchwald's biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[1][2] N-heterocyclic carbene (NHC) ligands can also be effective.[5]

  • Ligands to Avoid: Less bulky ligands like triphenylphosphine (PPh₃) may be less effective at preventing debromination, especially in challenging couplings.[6]

2. Base Selection:

The base plays a crucial role and can be a source of hydrides.

  • Recommended Bases: Weaker, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good choices for Suzuki couplings.[1][2] For Buchwald-Hartwig aminations, bases like lithium bis(trimethylsilyl)amide (LHMDS) can be effective.[2]

  • Bases to Use with Caution: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu), can generate hydride species, especially at higher temperatures, and should be used judiciously.[2]

3. Solvent Choice:

The solvent can also act as a hydride source.

  • Recommended Solvents: Aprotic solvents like toluene, dioxane, and tetrahydrofuran (THF) are generally recommended.[1][6]

  • Solvents to Avoid or Use with Care: Protic solvents like alcohols can be hydride donors. While sometimes used in mixed solvent systems (e.g., dioxane/water), their concentration should be minimized if debromination is an issue.[1][2] N,N-Dimethylformamide (DMF) can also degrade at elevated temperatures and act as a hydride source.[2]

4. Control of Water Content:

While some Suzuki reactions benefit from the presence of water, excess water can be a proton source leading to debromination.[1] Ensure that if anhydrous conditions are intended, all reagents and solvents are rigorously dried.

5. Reaction Temperature and Time:

Higher temperatures and longer reaction times can sometimes favor side reactions. Monitor the reaction progress closely by TLC or LC-MS and aim to stop the reaction once the starting material is consumed to prevent prolonged exposure to conditions that might favor debromination.[2]

Comparative Table of Reaction Conditions to Minimize Debromination:
ParameterRecommended for Minimizing DebrominationConditions to Use with CautionRationale
Ligand Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) or NHC ligands.[1][5]Less sterically demanding ligands (e.g., PPh₃).[6]Promotes faster reductive elimination of the desired product.[2]
Base Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃).[1][2]Strong alkoxide bases (e.g., NaOtBu, KOtBu).[2]Reduces the formation of hydride species.
Solvent Aprotic solvents (e.g., Toluene, Dioxane, THF).[1][6]Protic solvents (e.g., alcohols) or DMF.[2]Minimizes potential hydride sources.
Temperature Lowest effective temperature.High temperatures for extended periods.Reduces the rate of side reactions.

Experimental Protocols

The following are example protocols designed to minimize debromination for common cross-coupling reactions with this compound.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is optimized to reduce the debromination of this compound.

Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., XPhos, 3.3 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under a strict inert atmosphere (Argon), add the palladium precatalyst, ligand, and potassium phosphate to an oven-dried Schlenk tube.[2]

  • Add this compound and the arylboronic acid to the tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Suppressed Debromination

This protocol is designed for the C-N coupling of this compound while minimizing hydrodehalogenation.

Reagents:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., LHMDS or K₃PO₄, 1.5 eq)[2]

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture, typically between 80-110°C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an appropriate organic solvent, and wash with water.

  • Dry the organic phase, concentrate, and purify the product by chromatography.

Visualizing the Problem: The Catalytic Cycle and Debromination Pathway

Understanding the catalytic cycle helps to visualize where the undesired debromination occurs.

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdX Ar-Pd(II)-Br(L2) OxAdd->ArPdX Transmetal Transmetalation (Suzuki) ArPdX->Transmetal R-B(OR)2 AmineCoord Amine Coordination (Buchwald) ArPdX->AmineCoord R2NH PdH_Formation Pd-H Formation (from base, solvent, etc.) ArPdX->PdH_Formation ArPdNu Ar-Pd(II)-Nu(L2) Transmetal->ArPdNu AmineCoord->ArPdNu RedElim Reductive Elimination (Desired) ArPdNu->RedElim Product Ar-Nu RedElim->Product Product->Pd0 Regenerates Catalyst ArPdH Ar-Pd(II)-H(L2) PdH_Formation->ArPdH RedElim_Side Reductive Elimination (Undesired) ArPdH->RedElim_Side Debrom_Product Ar-H (Debrominated) RedElim_Side->Debrom_Product Debrom_Product->Pd0 Regenerates Catalyst Workflow start Debromination Observed q1 Is a strong alkoxide base (e.g., NaOtBu) being used? start->q1 a1_yes Switch to a weaker inorganic base (e.g., K3PO4, Cs2CO3) q1->a1_yes Yes q2 Is the ligand optimal? (e.g., using PPh3) q1->q2 No a1_yes->q2 a2_yes Change to a bulky, electron-rich ligand (e.g., SPhos, XPhos) q2->a2_yes Yes q3 Is a protic solvent (e.g., alcohol) or DMF being used? q2->q3 No a2_yes->q3 a3_yes Switch to an aprotic solvent (e.g., Toluene, Dioxane) q3->a3_yes Yes q4 Is the reaction temperature excessively high? q3->q4 No a3_yes->q4 a4_yes Lower the reaction temperature and monitor for completion q4->a4_yes Yes end Debromination Minimized q4->end No a4_yes->end

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-3-methylquinoxaline: A Deep Dive into ¹H and ¹³C NMR with Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, quinoxaline derivatives stand out for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships and for the development of novel therapeutics. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key intermediate, 2-Bromo-3-methylquinoxaline. Furthermore, it offers a comparative perspective on alternative analytical techniques, furnishing researchers with a comprehensive toolkit for the characterization of this important class of heterocyclic compounds.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the detailed molecular structure of organic compounds in solution.[2] It provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, ¹H and ¹³C NMR are indispensable for confirming its synthesis and purity.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides a proton map of the molecule. The chemical shift (δ) of each proton is influenced by its electronic environment, which is in turn affected by the presence of electronegative atoms and the aromatic ring currents.

In this compound, we can predict the following signals:

  • Aromatic Protons (H5, H6, H7, H8): The four protons on the benzene ring of the quinoxaline core will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm.[3] Due to the asymmetry introduced by the bromo and methyl substituents on the pyrazine ring, these four protons are chemically non-equivalent and will likely present as a complex multiplet pattern. Protons H5 and H8, being adjacent to the pyrazine ring, are expected to be at a slightly lower field (downfield) compared to H6 and H7. The coupling between adjacent protons (ortho-coupling) will result in doublets or multiplets with coupling constants (J) in the range of 7-9 Hz.

  • Methyl Protons (-CH₃): The three protons of the methyl group at the C3 position will appear as a sharp singlet in the upfield region, typically around δ 2.5-3.0 ppm.[4] The absence of adjacent protons means there will be no splitting of this signal. The electron-donating nature of the methyl group slightly shields these protons.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

For this compound, we anticipate ten distinct signals corresponding to the ten carbon atoms in the molecule:

  • Quaternary Carbons (C2, C3, C4a, C8a): The carbon atoms C2 and C3, directly attached to the bromo and methyl groups respectively, will have their chemical shifts significantly influenced by these substituents. The electronegative bromine atom will cause a downfield shift for C2. The carbon-bearing methyl group (C3) will also be downfield. The bridgehead carbons, C4a and C8a, will appear as quaternary signals in the aromatic region.

  • Aromatic CH Carbons (C5, C6, C7, C8): These carbons will resonate in the typical aromatic region (δ 120-140 ppm). Their precise chemical shifts will be influenced by the overall electronic nature of the quinoxaline ring system.[5][6]

  • Methyl Carbon (-CH₃): The carbon of the methyl group will appear as a signal in the upfield region, typically between δ 20-30 ppm.[7]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
-CH₃~ 2.8Singlet~ 22
C2--~ 145
C3--~ 155
C4a--~ 140
C5~ 8.0Multiplet~ 129
C6~ 7.7Multiplet~ 129
C7~ 7.7Multiplet~ 130
C8~ 8.0Multiplet~ 130
C8a--~ 141

Note: The predicted chemical shifts are estimates based on general data for quinoxaline derivatives and substituent effects. Actual experimental values may vary.

A Comparative Look: Alternative and Complementary Analytical Techniques

While NMR is a cornerstone of structural analysis, a multi-technique approach often provides a more complete picture.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple, good for identifying key bonds (e.g., C=N, C-H).Complex spectra can be difficult to interpret fully, not ideal for differentiating isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the electronic conjugation system.Provides data on the π-electron system and chromophores.Limited structural information, broad absorption bands.
X-ray Crystallography Precise three-dimensional molecular structure in the solid state.Unambiguous determination of stereochemistry and bond lengths/angles.Requires a suitable single crystal, structure may differ from solution-state conformation.

In practice, a combination of NMR and Mass Spectrometry is often sufficient for the unambiguous identification of a new compound like this compound. IR spectroscopy can quickly confirm the presence of the quinoxaline core, while UV-Vis can provide insights into its electronic properties.[8] For absolute proof of structure, especially in cases of ambiguous isomerism, X-ray crystallography is the gold standard.

Experimental Protocols

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[9]

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Process the data similarly to the ¹H spectrum.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule. For more complex structures, 2D NMR experiments like COSY, HSQC, and HMBC can be invaluable for determining connectivity.[10]

Visualizing the Structure and Analytical Workflow

Caption: Molecular Structure of this compound

Analytical Workflow for Structural Elucidation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of this compound NMR 1H and 13C NMR Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Analytical Workflow for Structural Elucidation

Conclusion

The structural characterization of this compound is a critical step in its application in research and development. ¹H and ¹³C NMR spectroscopy, as detailed in this guide, provide the most comprehensive information for its structural elucidation in solution. When combined with other techniques such as mass spectrometry and IR spectroscopy, researchers can be highly confident in the identity and purity of their synthesized compounds. This multi-faceted analytical approach ensures the scientific integrity of subsequent studies and the development of novel quinoxaline-based molecules with therapeutic or material applications.

References

A Senior Application Scientist's Guide to Mass Spectrometry Characterization of 2-Bromo-3-methylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, quinoxaline derivatives stand out as a class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in medicinal chemistry.[1][2] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships, ensuring synthetic success, and meeting regulatory standards. Among the arsenal of analytical techniques, mass spectrometry (MS) offers unparalleled sensitivity and structural insight. This guide provides an in-depth comparison of mass spectrometric approaches for the characterization of 2-bromo-3-methylquinoxaline derivatives, focusing on the interplay between ionization techniques and the resultant fragmentation patterns.

The Analytical Imperative: Why Mass Spectrometry for Quinoxaline Derivatives?

Quinoxaline derivatives are increasingly recognized for their potential as anticancer, antimicrobial, and antiviral agents.[2][3] The introduction of a bromine atom and a methyl group at the 2 and 3 positions, respectively, creates a unique electronic and steric environment that influences the molecule's chemical properties and biological interactions. Mass spectrometry is indispensable for:

  • Molecular Weight Confirmation: Unambiguously determining the molecular weight of the synthesized compound.

  • Structural Verification: Confirming the presence of key structural motifs through characteristic fragmentation.

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.

  • Metabolite Identification: Aiding in the discovery and characterization of metabolites in drug metabolism studies.

This guide will navigate the critical choices in MS method development for this compound, focusing on the two most common ionization techniques: Electrospray Ionization (ESI) and Electron Impact (EI).

Ionization Strategies: A Comparative Analysis

The choice of ionization technique is the most critical parameter in mass spectrometry, as it dictates the nature of the ions generated and, consequently, the information that can be obtained.

Electrospray Ionization (ESI): The Gentle Approach for Molecular Integrity

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[4][5] Given the presence of nitrogen atoms in the quinoxaline core, these compounds are readily protonated, making them ideal candidates for ESI in positive ion mode.

Mechanism of Ionization: In ESI, a sample solution is passed through a high-voltage capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions, typically protonated molecules [M+H]+.[4]

Expected Performance for this compound:

  • High Sensitivity: ESI is known for its excellent sensitivity, often allowing for detection at the picomolar to femtomolar level.

  • Prominent Molecular Ion: The soft nature of ESI ensures that the protonated molecular ion [M+H]+ will be the most abundant or one of the most abundant ions in the spectrum, providing clear molecular weight information. The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units.[6][7]

  • Controlled Fragmentation: Fragmentation can be induced in the collision cell of a tandem mass spectrometer (MS/MS). This allows for systematic structural elucidation by analyzing the fragmentation of a selected precursor ion.

Electron Impact (EI): The Classic Method for Structural Fingerprinting

Electron Impact (EI) is a hard ionization technique where high-energy electrons bombard the sample in the gas phase, leading to ionization and extensive fragmentation.[8] This technique is typically coupled with Gas Chromatography (GC-MS) and provides a reproducible fragmentation pattern that serves as a "fingerprint" for a given compound.

Mechanism of Ionization: In the EI source, vaporized analyte molecules are bombarded with a beam of electrons (typically at 70 eV). This high energy is sufficient to knock an electron out of the molecule, forming a radical cation [M]+•. This molecular ion is often energetically unstable and undergoes extensive fragmentation.[8][9]

Expected Performance for this compound:

  • Rich Fragmentation Spectra: EI will induce significant fragmentation of the this compound molecule, providing a wealth of structural information.

  • Library Searchability: The standardized nature of EI spectra allows for comparison with spectral libraries (e.g., NIST) for compound identification.

  • Potential for Isomer Differentiation: The detailed fragmentation patterns can sometimes be used to distinguish between isomers.

  • Weak or Absent Molecular Ion: Due to the high energy of the ionization process, the molecular ion may be weak or even absent in the spectrum, which can make molecular weight determination challenging.[10] However, the characteristic bromine isotopic pattern in the fragment ions can still provide valuable clues.

Decoding the Fragments: Predicted Pathways for this compound

Understanding the fragmentation pathways is key to interpreting the mass spectra and confirming the structure of the analyte.

ESI-MS/MS Fragmentation

In a tandem mass spectrometer, the protonated molecule [M+H]+ of this compound would be selected as the precursor ion. Collision-induced dissociation (CID) would then lead to characteristic product ions.

M_H [M+H]+ (m/z 223/225) Fragment1 [M+H-Br]+ (m/z 144) M_H->Fragment1 CID Loss_Br Loss of Br• Fragment2 [M+H-Br-HCN]+ (m/z 117) Fragment1->Fragment2 CID Loss_HCN Loss of HCN

Caption: Predicted ESI-MS/MS fragmentation of this compound.

A primary fragmentation event would likely be the loss of a bromine radical, a common pathway for brominated compounds, leading to a stable cation. Subsequent fragmentation could involve the loss of neutral molecules like hydrogen cyanide (HCN) from the quinoxaline ring.

EI Fragmentation

Under EI conditions, the fragmentation will be more extensive and will originate from the radical cation [M]+•.

M [M]+• (m/z 222/224) Fragment_M_Br [M-Br]+ (m/z 143) M->Fragment_M_Br Fragment_M_CH3 [M-CH3]+ (m/z 207/209) M->Fragment_M_CH3 Loss_Br Loss of Br• Fragment_M_Br_HCN [M-Br-HCN]+ (m/z 116) Fragment_M_Br->Fragment_M_Br_HCN Loss_CH3 Loss of CH3• Fragment_M_CH3_HCN [M-CH3-HCN]+ (m/z 180/182) Fragment_M_CH3->Fragment_M_CH3_HCN Loss_HCN_from_M_Br Loss of HCN Loss_HCN_from_M_CH3 Loss of HCN

Caption: Key predicted EI fragmentation pathways for this compound.

The primary fragmentation events are expected to be the loss of the bromine radical (•Br) or the methyl radical (•CH3). The resulting fragment ions can then undergo further fragmentation, such as the loss of HCN. The relative abundance of these fragments will depend on the stability of the resulting ions and neutral species. The most stable carbocation will likely produce the base peak in the spectrum.

Experimental Protocol: A Step-by-Step Guide for LC-MS/MS Analysis

This section provides a detailed methodology for the characterization of this compound derivatives using LC-ESI-MS/MS.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Full Scan MS: Acquire data in the range of m/z 50-500 to observe the molecular ion.

  • Tandem MS (MS/MS): Select the [M+H]+ ion (m/z 223 and 225) as the precursor for collision-induced dissociation (CID). Optimize collision energy to obtain a rich fragmentation spectrum.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Stock Prepare Stock Solution (1 mg/mL) Working Dilute to Working Solution (1 µg/mL) Stock->Working Filter Filter Sample (0.22 µm) Working->Filter Inject Inject Sample (5 µL) Filter->Inject Column C18 Reversed-Phase Column Inject->Column Gradient Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) Column->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI FullScan Full Scan MS (m/z 50-500) ESI->FullScan MSMS Tandem MS (MS/MS) on [M+H]+ FullScan->MSMS

Caption: Experimental workflow for LC-MS/MS analysis.

Performance Comparison: ESI vs. EI

FeatureElectrospray Ionization (ESI)Electron Impact (EI)
Ionization Principle Soft ionization, protonation in solutionHard ionization, electron bombardment in gas phase
Typical Coupling Liquid Chromatography (LC-MS)Gas Chromatography (GC-MS)
Molecular Ion Abundant [M+H]+, clear isotopic patternWeak or absent [M]+•
Fragmentation Controlled via MS/MS, predictableExtensive, provides a "fingerprint"
Sensitivity Very highHigh
Library Searchable Generally noYes (e.g., NIST)
Best For Molecular weight determination, analysis of complex mixtures, metabolite IDStructural elucidation, compound identification via library search

Conclusion

The mass spectrometric characterization of this compound derivatives is a critical step in their development as potential therapeutic agents. Both Electrospray Ionization and Electron Impact offer valuable, albeit different, insights into the structure of these molecules.

  • ESI-MS is the preferred method for unambiguous molecular weight determination and is highly amenable to coupling with liquid chromatography for the analysis of complex mixtures. The ability to control fragmentation through MS/MS experiments provides a systematic approach to structural elucidation.

  • EI-MS , typically coupled with GC, provides a wealth of structural information through its characteristic and reproducible fragmentation patterns. This makes it a powerful tool for compound identification, especially when a spectral library is available.

For a comprehensive characterization, a combined approach utilizing both techniques is often the most powerful strategy. By understanding the principles of each ionization method and the predictable fragmentation behavior of the this compound scaffold, researchers can confidently and accurately characterize these important pharmaceutical building blocks.

References

A Comparative Guide to the Reactivity of 2-Bromo-3-methylquinoxaline and 2-Chloro-3-methylquinoxaline for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the quinoxaline scaffold stands out as a "privileged" heterocyclic motif, integral to a wide array of pharmacologically active agents. The strategic functionalization of this core structure is paramount in modulating biological activity and optimizing pharmacokinetic profiles. Among the most versatile precursors for such endeavors are the 2-halo-3-methylquinoxalines. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 2-Bromo-3-methylquinoxaline and 2-Chloro-3-methylquinoxaline . We will delve into their performance in cornerstone synthetic transformations, supported by established chemical principles and illustrative experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

A Tale of Two Halogens: Foundational Principles of Reactivity

The divergent reactivity of 2-bromo- and 2-chloro-3-methylquinoxaline is fundamentally rooted in the distinct properties of the carbon-halogen bond. The quinoxaline ring system, being electron-deficient, activates the C2 position for nucleophilic attack. However, the specific halogen atom at this position dictates the preferred reaction pathways and conditions.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex). The more electronegative chlorine atom (compared to bromine) renders the C2 carbon more electrophilic, thereby accelerating this initial attack. Consequently, for SNAr reactions, 2-chloro-3-methylquinoxaline is generally expected to be more reactive than its bromo counterpart .

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): In contrast, the rate-limiting step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy of the C-X bond is the critical factor here, following the trend C-Br < C-Cl. The weaker carbon-bromine bond undergoes oxidative addition more readily than the stronger carbon-chlorine bond. Therefore, for reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, This compound is the more reactive substrate , typically requiring milder conditions and shorter reaction times.

Synthesis of the Precursors

Both 2-bromo- and 2-chloro-3-methylquinoxaline are synthesized from a common intermediate, 3-methylquinoxalin-2(1H)-one. This precursor is readily prepared by the condensation of o-phenylenediamine with ethyl pyruvate.

Experimental Protocol: Synthesis of 3-methylquinoxalin-2(1H)-one
  • To a solution of o-phenylenediamine (1.0 eq) in ethanol, add ethyl pyruvate (1.0 eq).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 3-methylquinoxalin-2(1H)-one as a crystalline solid.

Conversion to 2-Halo-3-methylquinoxalines

The 2-halo derivatives are then obtained by treating 3-methylquinoxalin-2(1H)-one with the appropriate halogenating agent.

  • For 2-Chloro-3-methylquinoxaline: Refluxing 3-methylquinoxalin-2(1H)-one in neat phosphorus oxychloride (POCl₃) is a common and effective method.[1]

  • For this compound: Similarly, treatment with phosphorus oxybromide (POBr₃) will yield the bromo derivative.

Comparative Reactivity in Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

As previously discussed, the higher electrophilicity of the C2 carbon in 2-chloro-3-methylquinoxaline generally leads to faster SNAr reactions. This is particularly true for reactions with oxygen and nitrogen nucleophiles.

Comparative Data for SNAr Reactions

FeatureThis compound2-Chloro-3-methylquinoxalineRationale
Relative Reactivity LowerHigherThe more electronegative chlorine atom increases the electrophilicity of the C2 position, accelerating the rate-determining nucleophilic attack.
Typical Conditions May require higher temperatures or longer reaction times.Generally reacts under milder conditions.The lower activation energy for the nucleophilic attack on the chloro derivative allows for more facile reaction.
Experimental Protocol: Synthesis of 2-Phenoxy-3-methylquinoxaline (A Representative SNAr Reaction)
  • To a solution of phenol (1.2 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to generate the phenoxide nucleophile.

  • Add 2-chloro-3-methylquinoxaline (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC. The reaction with the chloro derivative is expected to proceed faster than with the bromo analog.

  • Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-phenoxy-3-methylquinoxaline.[2]

SNAr_Mechanism reagents 2-Halo-3-methylquinoxaline + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Nucleophilic Attack (Rate-Determining Step) product 2-Nu-3-methylquinoxaline + X⁻ meisenheimer->product Loss of Leaving Group

Caption: Generalized mechanism for the SNAr reaction on 2-halo-3-methylquinoxalines.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. In this context, the higher reactivity of this compound is a distinct advantage, often leading to higher yields under milder conditions. The activation of the C-Cl bond in 2-chloro-3-methylquinoxaline typically requires more specialized and often more expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes).[3]

Comparative Data for Suzuki-Miyaura Coupling

FeatureThis compound2-Chloro-3-methylquinoxalineRationale
Relative Reactivity HigherLowerThe weaker C-Br bond undergoes oxidative addition to the Pd(0) catalyst more readily than the stronger C-Cl bond.
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient.Requires more active catalysts with specialized ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.[3]
Typical Conditions Milder temperatures and shorter reaction times.Often requires higher temperatures and longer reaction times.The higher energy barrier for the oxidative addition of the C-Cl bond necessitates more forcing conditions.
Experimental Protocol: Synthesis of 3-methyl-2-phenylquinoxaline (A Representative Suzuki Coupling)
  • In a Schlenk flask, combine the 2-halo-3-methylquinoxaline (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Add the palladium catalyst. For This compound , Pd(PPh₃)₄ (3-5 mol%) is a suitable choice. For 2-chloro-3-methylquinoxaline , a more active catalyst system such as Pd₂(dba)₃ (2 mol%) with a ligand like XPhos (4 mol%) is recommended.[4]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC). The reaction with the bromo derivative is expected to be significantly faster.

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Combine 2-halo-3-methylquinoxaline, boronic acid, and base in a Schlenk flask. prep2 Add palladium catalyst and ligand. prep1->prep2 prep3 Evacuate and backfill with inert gas. prep2->prep3 react1 Add degassed solvent. prep3->react1 react2 Heat and stir. react1->react2 react3 Monitor by TLC. react2->react3 workup1 Cool and dilute with organic solvent. react3->workup1 workup2 Wash with water and brine. workup1->workup2 workup3 Dry, concentrate, and purify by chromatography. workup2->workup3 Buchwald_Hartwig_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR₂ Base amide_complex Ar-Pd(II)(NR₂)L₂ amine_coordination->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

References

A Senior Application Scientist's Guide to Screening the Biological Activity of 2-Bromo-3-methylquinoxaline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoxaline scaffold represents a privileged heterocyclic system due to its wide array of demonstrated biological activities.[1][2] Derivatives of this fused benzene and pyrazine ring system have shown promise as anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory agents.[1][3][4] This guide provides an in-depth technical comparison of the biological activities of 2-Bromo-3-methylquinoxaline analogs, offering insights into their synthesis, structure-activity relationships (SAR), and the experimental protocols necessary for their evaluation.

The Quinoxaline Core: A Versatile Scaffold in Medicinal Chemistry

The versatility of the quinoxaline ring system lies in its ability to interact with a multitude of biological targets.[2] This has spurred extensive research into the design and synthesis of novel derivatives with enhanced potency and selectivity. The introduction of various substituents onto the quinoxaline core allows for the fine-tuning of its physicochemical properties and biological effects. This guide will focus on analogs of this compound, a key intermediate for the synthesis of a diverse library of bioactive compounds.

Synthesis of this compound Analogs: A Generalized Approach

The synthesis of this compound analogs typically begins with the reaction of o-phenylenediamine with an appropriate dicarbonyl compound. A common precursor, 2-hydroxy-3-methylquinoxaline, can be synthesized by reacting o-phenylenediamine with ethyl pyruvate.[3] Subsequent treatment with a halogenating agent like phosphorus oxybromide or phosphorus pentabromide would yield the this compound intermediate. From this key intermediate, a variety of analogs can be generated through nucleophilic substitution reactions at the C2 position.

Comparative Biological Activity of Quinoxaline Analogs

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of the substituents on the quinoxaline ring. The following sections compare the reported antimicrobial, antifungal, and anticancer activities of various analogs, drawing parallels to what might be expected from derivatives of this compound.

Antimicrobial and Antifungal Activity

Quinoxaline derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[5][6][7] The introduction of different functional groups can modulate their spectrum of activity and potency.

Structure-Activity Relationship (SAR) Insights:

  • Substituents at C2 and C3: The nature of the substituent at the 2 and 3 positions of the quinoxaline ring plays a critical role in determining antimicrobial efficacy. For instance, the introduction of hydrazone moieties has been shown to yield compounds with notable antibacterial and antifungal activity.[8]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents are crucial. While specific SAR for 2-bromo analogs is not extensively documented, studies on related quinoxalines suggest that both electron-donating and electron-withdrawing groups can influence activity, depending on the specific microbial target.[1]

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as triazoles, can enhance the antimicrobial and antifungal properties of the quinoxaline scaffold.[1][9]

Table 1: Comparative Antimicrobial Activity of Selected Quinoxaline Analogs

Compound/AnalogTarget Organism(s)Activity (MIC/Zone of Inhibition)Reference
Quinoxaline-hydrazone derivatives Bacillus subtilis, Streptococcus pneumoniae, E. coliMIC = 0.015 - 0.150 mM[8]
Triazolo-quinoxaline derivatives Staphylococcus aureus, Candida albicansZone of inhibition: 12-18.5 mm[9]
Quinoxaline derivatives with Schiff bases Staphylococcus aureus, Bacillus subtilis, E. coli, Pseudomonas aeruginosaHighly active against both Gram-positive and Gram-negative bacteria.[3]
3-Hydrazinoquinoxaline-2-thiol Candida speciesMore effective than Amphotericin B against most clinical isolates.[10][11]
Anticancer Activity

The anticancer potential of quinoxaline derivatives is a major area of research, with many analogs demonstrating potent cytotoxic effects against various cancer cell lines.[1][2] These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[12][13]

Structure-Activity Relationship (SAR) Insights:

  • Substituents at C2 and C3: The substitution pattern at these positions is critical for anticancer activity. Studies have shown that the introduction of aryl or heteroaryl groups can significantly impact potency. For example, 2,3-difuranyl derivatives have shown superior activity compared to their 2,3-diphenyl counterparts.[14]

  • Linker Groups: The type of linker between the quinoxaline core and other moieties is important. Aliphatic linkers at the C3 position have been shown to be essential for activity in some series of compounds.[1]

  • Functional Groups: The presence of specific functional groups, such as urea, thiourea, amide, and sulfonamide, has been explored to enhance anticancer efficacy.[1] Electron-releasing groups like methoxy (OCH3) have been found to be essential for the activity of some anticancer quinoxalines, while electron-withdrawing groups like nitro (NO2) can decrease activity.[1]

Table 2: Comparative Anticancer Activity of Selected Quinoxaline Analogs

Compound/AnalogCancer Cell Line(s)Activity (IC50)Putative Mechanism of ActionReference
Quinoxaline with Triazole Ring Leukemia cell lines (Ty-82, THP-1)IC50 = 1.6 - 2.5 µMNot specified[1]
Benzoxazole-Quinoxaline Hybrid MGC-803, HepG2, A549, Hela, T-24IC50 = 1.49 - 6.91 µMNot specified[1]
Quinoxaline-based derivative (Compound IV) Prostate cancer (PC-3)IC50 = 2.11 µMTopoisomerase II inhibition, Apoptosis induction[15]
2-(8-methoxy-coumarin-3-yl)-quinoxaline (Compound 3b) Breast cancer (MCF-7)IC50 = 1.85 µMCell cycle arrest, Topoisomerase II and EGFR inhibition[16][17][18]
2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) Various transplanted tumors in miceBroadly activeMechanism under investigation[19]

Experimental Protocols for Biological Screening

To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to screen the biological activity of this compound analogs.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of novel compounds.[20][21][22]

Protocol:

  • Preparation of Microbial Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[23]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[24]

  • Creation of Wells:

    • Use a sterile cork borer (6-8 mm in diameter) to create uniform wells in the agar.[24][25]

  • Application of Test Compounds:

    • Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO).

    • Add a fixed volume (e.g., 100 µL) of each test compound solution to a designated well.[21]

    • Include a positive control (a known antibiotic) and a negative control (solvent alone) in separate wells.[22]

  • Incubation:

    • Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C) for 16-24 hours.[22]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the clear zone of inhibition around each well.

    • A larger zone of inhibition indicates greater antimicrobial activity.[24]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of chemical compounds.[26][27]

Protocol:

  • Cell Seeding:

    • Seed a mammalian cancer cell line (e.g., MCF-7, PC-3) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).[23]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

    • Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[23]

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_screening Biological Screening cluster_analysis Data Analysis synthesis_start This compound synthesis_reaction Nucleophilic Substitution synthesis_start->synthesis_reaction synthesis_end Library of Analogs synthesis_reaction->synthesis_end antimicrobial Antimicrobial Assays (Agar Well Diffusion) synthesis_end->antimicrobial Test Compounds antifungal Antifungal Assays (Broth Microdilution) synthesis_end->antifungal anticancer Anticancer Assays (MTT Assay) synthesis_end->anticancer mic_determination MIC Determination antimicrobial->mic_determination antifungal->mic_determination ic50_determination IC50 Determination anticancer->ic50_determination sar_analysis Structure-Activity Relationship (SAR) mic_determination->sar_analysis ic50_determination->sar_analysis

Caption: General workflow for the synthesis and biological screening of this compound analogs.

mtt_assay_workflow start Seed Cells in 96-well Plate incubation1 Incubate 24h (37°C, 5% CO2) start->incubation1 treatment Add this compound Analogs (Serial Dilutions) incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_mtt Add MTT Reagent (0.5 mg/mL) incubation2->add_mtt incubation3 Incubate 2-4h add_mtt->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analysis Calculate % Viability and IC50 read_absorbance->analysis

Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.

potential_anticancer_pathway Quinoxaline Quinoxaline Analog RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Quinoxaline->RTK Inhibition TopoII Topoisomerase II Quinoxaline->TopoII Inhibition Bcl2 Bcl-2 Quinoxaline->Bcl2 Downregulation PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DNA_Replication DNA Replication TopoII->DNA_Replication Apoptosis Apoptosis Caspases Caspases Bcl2->Caspases Inhibition Caspases->Apoptosis

Caption: Potential signaling pathways targeted by anticancer quinoxaline derivatives.

References

computational docking studies of 2-Bromo-3-methylquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Computational Docking

I've initiated the exploration by performing several focused Google searches. I'm prioritizing the collection of information on the synthesis, biological activities, and prior docking studies concerning 2-Bromo-3-methylquinoxaline derivatives. The aim is to build a solid foundation before I start to get my hands dirty. I am finding promising leads in the scientific literature and will now sift through them.

Planning Workflow and Comparisons

I'm now zeroing in on the specific protein targets associated with these derivatives and the software used in previous docking studies. Parallel to this, I'm identifying comparable quinoxaline structures to establish a robust comparative framework. My next step will be to synthesize this accumulated data into a structured comparison, clarifying the overall goals and value of docking studies with these this compound derivatives. Furthermore, I will create a detailed, step-by-step experimental protocol and its visualization.

Structuring the Guide Content

I'm now diving into the specifics of the guide's structure. I'll synthesize the information gathered so far, focusing on the docking scores and intermolecular interactions of the derivatives and their alternatives. A structured table will be crucial for easy comparison. I also plan to visualize key molecular interactions with Graphviz. Finally, I'll compile a comprehensive "References" section for the guide, with numbered citations and clickable URLs.

Reviewing Initial Findings

I've delved into the initial data, uncovering a treasure trove on quinoxaline derivatives. Synthesis, biological activity against cancer and microbes, and computational docking studies are all in the mix. Articles on quinoxaline docking are particularly interesting.

Narrowing the Focus

My initial broad search yielded exciting results on quinoxaline derivatives. I've found a substantial body of literature covering synthesis, anticancer, antimicrobial activities, and docking studies, particularly for EGFR and VEGFR-2. Now, I'm focusing on "this compound" specifically. The initial hunt didn't yield direct docking studies. Thus, the new strategy: target specific docking data. If that fails, I'll search for closely related analogues and correlative biological data.

Defining a Search Strategy

My initial overview of quinoxaline data has been fruitful, although broad. Synthesis, bioactivity (anticancer/antimicrobial), and computational docking are all well-represented, especially for EGFR and VEGFR-2. Unfortunately, I'm not seeing direct docking studies for "this compound". The plan is now laser-focused: specific docking searches for this compound and closely related analogs. If that fails, similar compounds with correlative bio-data will be the next step.

Refining Search Strategies

I'm now shifting my focus. Targeted searches for "this compound" derivatives proved unfruitful for computational docking. But I broadened the query to encompass 3-methylquinoxaline derivatives and bromo-substituted quinoxalines. This broader approach seems to hold more promise.

Expanding the Scope

I've made headway, finding relevant docking studies for 3-methylquinoxaline derivatives and bromo-substituted quinoxalines. I've found docking studies against VEGFR-2 and EGFR, including a quinoxaline derivative with a 4-bromophenyl group. Though a direct comparison for my target compound isn't available, I can use the existing methodologies and knowledge of bromo-substituent effects to construct my protocol.

Compiling a Comprehensive Guide

I've gathered quite a bit of promising data to work with. While direct docking results for my specific target are still elusive, I found studies on 3-methylquinoxaline derivatives and bromo-substituted quinoxalines. These insights will let me tailor the process to create the docking protocol. I plan to construct the guide as a comparison of 3-methylquinoxaline derivatives, highlighting the potential impact of the bromine substituent, which aligns nicely with my original goal.

A Comparative Guide to the X-ray Crystallographic Analysis of 2-Bromo-3-methylquinoxaline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the analytical methodologies used to characterize the reaction products of 2-Bromo-3-methylquinoxaline, with a primary focus on the definitive role of single-crystal X-ray crystallography. Designed for researchers, medicinal chemists, and material scientists, this document elucidates the causal relationships behind experimental choices, offers validated protocols, and compares analytical outcomes to provide a holistic understanding of product characterization.

Introduction: The Versatility of the this compound Scaffold

This compound is a key heterocyclic building block in organic synthesis. The quinoxaline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active compounds, including anticancer, antibacterial, and antiviral agents.[1][2][3][4] The bromine atom at the 2-position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling and nucleophilic substitution reactions. This allows for the systematic derivatization of the quinoxaline core, enabling the exploration of structure-activity relationships (SAR) crucial for drug development.[2][3]

The precise three-dimensional arrangement of atoms and intermolecular interactions in the solid state are critical determinants of a molecule's physicochemical properties, including solubility, stability, and bioavailability. Therefore, unambiguous structural determination of novel quinoxaline derivatives is paramount. While various spectroscopic techniques provide valuable structural information, single-crystal X-ray crystallography stands as the gold standard for providing unequivocal proof of structure.[5][6]

Key Reaction Pathways of this compound

The reactivity of the C2-bromine bond in this compound allows for a range of synthetic transformations. Two of the most significant pathways are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

In SNAr reactions, the electron-withdrawing nature of the quinoxaline ring system activates the C2 position for attack by nucleophiles. This pathway is commonly employed to introduce nitrogen, oxygen, or sulfur-containing functional groups. For instance, this compound reacts with aromatic amines in a basic medium to form 2-arylamino-3-methylquinoxalines.[7]

  • Causality: The choice of a basic medium is crucial to deprotonate the incoming nucleophile (e.g., an amine or thiol), increasing its nucleophilicity and facilitating the displacement of the bromide ion.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[8][9] This reaction is widely used to synthesize biaryl and substituted aromatic compounds. For this compound, this allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl substituents at the 2-position.[10]

  • Causality: The reaction requires a palladium(0) catalyst, a base, and a suitable solvent system. The base plays multiple roles, including the formation of a more nucleophilic boronate species and facilitating the reductive elimination step.[9][11] The choice of ligand on the palladium catalyst is critical for reaction efficiency and can be tuned to the specific substrates.

A generalized workflow for the synthesis and analysis of these derivatives is depicted below.

G cluster_synthesis Synthesis cluster_analysis Analysis start This compound reagents Nucleophile (SNA) or Boronic Acid/Ester (Suzuki) reaction Reaction (e.g., Reflux, Microwave) reagents->reaction workup Work-up & Purification (Extraction, Chromatography) reaction->workup product Isolated Product workup->product spec Spectroscopic Analysis (NMR, MS, IR) product->spec crystal Crystal Growth product->crystal xrd Single-Crystal X-ray Diffraction crystal->xrd structure Structure Elucidation xrd->structure

Figure 1: General experimental workflow from synthesis to structural elucidation.

The Definitive Role of X-ray Crystallography

While techniques like NMR and mass spectrometry are indispensable for routine characterization, they can sometimes be insufficient for the unambiguous determination of structure, especially in cases of complex stereochemistry or unexpected rearrangements.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Diffraction (XRD) Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, crystal packing, and intermolecular interactions.Unambiguous structure determination; provides absolute configuration.Requires high-quality single crystals, which can be challenging to grow.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on the chemical environment and connectivity of atoms in solution.Excellent for determining the carbon-hydrogen framework and relative stereochemistry in solution.Can be ambiguous for complex structures or regioisomers; provides solution-state conformation which may differ from the solid state.[6]
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.[6]High sensitivity; provides molecular formula confirmation.Provides no information on the 3D arrangement of atoms or connectivity.[6]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.Quick and simple method for functional group analysis.Provides limited information on the overall molecular structure.[6]

X-ray crystallography provides the ultimate proof of structure by mapping the electron density of a crystalline solid. This allows for the precise measurement of atomic positions, bond lengths, and angles, revealing the exact conformation of the molecule in the solid state.[5][12] This level of detail is often crucial for understanding biological activity, as subtle changes in molecular shape can dramatically affect how a molecule interacts with a biological target.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction and the subsequent single-crystal X-ray diffraction analysis.

This protocol is a representative example of a common cross-coupling reaction.

  • Reaction Setup: To a microwave vial, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq.).

    • Rationale: Potassium carbonate is a commonly used base in Suzuki couplings.[10] Pd(dppf)Cl₂ is a robust and versatile catalyst for a wide range of cross-coupling reactions.

  • Solvent Addition: Add a 4:1 mixture of dioxane and water to the vial to achieve a final concentration of ~0.1 M with respect to the starting halide.

    • Rationale: The mixed solvent system aids in dissolving both the organic substrates and the inorganic base.[8]

  • Degassing: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Rationale: This step is critical to remove oxygen, which can oxidize and deactivate the palladium(0) active catalyst.

  • Reaction: Heat the reaction mixture to 100 °C for 1-2 hours with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR and MS to confirm its identity and purity before proceeding to crystal growth.

  • Crystal Growth: Grow high-quality single crystals of the purified product. Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes) in a loosely covered vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and then place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

    • Rationale: The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined crystal lattice. This is often the most challenging step.[6]

  • Crystal Mounting: Under a microscope, select a suitable, defect-free crystal (typically < 0.5 mm) and mount it on a goniometer head using a cryoprotectant oil.

  • Data Collection: Place the mounted crystal on an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibration. The crystal is rotated, and the resulting diffraction pattern is recorded on a detector.[13]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial model of the electron density. This model is then "refined" to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

G cluster_crystal Crystal Growth & Mounting cluster_data Data Collection & Processing cluster_structure Structure Determination A Purified Compound B Slow Evaporation / Vapor Diffusion A->B C Select & Mount Single Crystal B->C D X-ray Diffractometer C->D E Collect Diffraction Data D->E F Data Reduction & Correction E->F G Structure Solution (Phase Problem) F->G H Structure Refinement G->H I Final Structural Model & Validation H->I

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The synthesis of novel this compound derivatives is a fertile area of research, particularly in drug discovery and materials science. While a suite of analytical techniques is necessary for comprehensive characterization, single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof. It reveals the precise three-dimensional architecture and intermolecular interactions that govern the material's properties and biological function. The protocols and comparative data presented in this guide are intended to equip researchers with the foundational knowledge to effectively synthesize and characterize these important heterocyclic compounds, ensuring scientific rigor and advancing the development of new chemical entities.

References

A Senior Application Scientist's Comparative Guide to 2-Bromo-3-methylquinoxaline and Other Heterocyclic Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of N-Heterocycles in Modern Chemistry

To the researchers, scientists, and drug development professionals who drive innovation, the selection of the right molecular building block is a critical decision that profoundly impacts the trajectory of a research program. Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials, owing to their unique stereoelectronic properties and their ability to engage in specific, high-affinity interactions with biological targets.[1] The strategic functionalization of these core structures is a cornerstone of modern medicinal chemistry.

This guide provides an in-depth technical comparison of 2-Bromo-3-methylquinoxaline , a versatile but perhaps underutilized building block, against more commonly employed brominated N-heterocycles such as substituted bromopyridines and bromoquinolines. Our focus will be on their relative performance in three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

While direct, side-by-side comparative experimental data for this compound is not extensively available in the surveyed literature, this guide will synthesize known experimental outcomes for analogous structures. By examining the fundamental principles of reactivity and leveraging data from closely related systems, we can extrapolate and provide expert insights into the potential advantages and challenges of employing this compound in your synthetic endeavors.

Structural and Electronic Considerations: A Tale of Two Rings

The reactivity of a heteroaryl bromide in palladium-catalyzed cross-coupling reactions is a complex interplay of steric and electronic factors. The position of the bromine atom, the nature of the heterocyclic core, and the presence of other substituents all play a crucial role.

  • 2-Bromopyridines: The pyridine ring is electron-deficient, which can sometimes hinder the oxidative addition step of the catalytic cycle. Furthermore, the lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[2] The position of the bromine atom is also critical, with 2-bromopyridines often presenting more challenges than their 3- or 4-bromo counterparts due to the proximity of the nitrogen atom.

  • Bromoquinolines: The quinoline system, a fusion of a benzene and a pyridine ring, presents a more complex electronic landscape. The reactivity of a bromoquinoline is highly dependent on the position of the bromine. For instance, a bromine at the 2-position is activated by the adjacent nitrogen, while a bromine on the benzo-fused ring may exhibit reactivity more akin to a standard bromobenzene.

  • This compound: The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is also an electron-deficient system. The two nitrogen atoms in the pyrazine ring are expected to significantly influence the electron density of the C-Br bond at the 2-position, likely making it susceptible to oxidative addition. The methyl group at the 3-position introduces a moderate steric and electronic effect that must be considered.

Below is a diagram illustrating the logical considerations for selecting a heterocyclic building block for cross-coupling reactions.

logical_relationships cluster_factors Key Factors Influencing Reactivity cluster_heterocycles Heterocyclic Building Blocks Electronic Effects Electronic Effects This compound This compound Electronic Effects->this compound Electron-deficient pyrazine ring Substituted Bromopyridines Substituted Bromopyridines Electronic Effects->Substituted Bromopyridines Electron-deficient pyridine ring Bromoquinolines Bromoquinolines Electronic Effects->Bromoquinolines Fused ring system with varied electronics Steric Hindrance Steric Hindrance Steric Hindrance->this compound Methyl group at C3 Steric Hindrance->Substituted Bromopyridines Substituent position dependent Steric Hindrance->Bromoquinolines Position of Br and other groups Catalyst Inhibition Catalyst Inhibition Catalyst Inhibition->this compound Two N atoms may coordinate to Pd Catalyst Inhibition->Substituted Bromopyridines Pyridine N can inhibit catalyst Catalyst Inhibition->Bromoquinolines Pyridine N can inhibit catalyst

Caption: Factors influencing the reactivity of heterocyclic building blocks.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative analysis of the expected performance of this compound alongside other heterocyclic building blocks in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The experimental data presented is drawn from studies on closely related analogues and serves as a guide for what a researcher might expect.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a pillar of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high functional group tolerance.[3] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with challenging heteroaryl halides.[4]

Comparative Data for Suzuki-Miyaura Coupling

EntryHeteroaryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-3-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901875-85[2]
23-Bromo-2-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O (4:1:1)801288[5]
33-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (1.2 mol%)K₃PO₄Dioxane1100.1782[6]
4*This compoundPhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O (4:1)10016Est. 70-85Predicted

*Note: Data for Entry 4 is an educated estimation based on the reactivity of similar systems, as direct experimental data for the Suzuki coupling of this compound was not found in the surveyed literature. The proposed conditions are a robust starting point for optimization.

Expert Insights and Rationale:

The electron-deficient nature of the quinoxaline ring in This compound should facilitate the oxidative addition of the C-Br bond to the palladium(0) catalyst, a key step in the catalytic cycle. The primary challenge may arise from the potential for the two nitrogen atoms to coordinate with the palladium center, leading to catalyst inhibition. To mitigate this, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand, is highly recommended.[7] These ligands can help to stabilize the active catalytic species and promote the desired reductive elimination step. A strong inorganic base like K₃PO₄ or Cs₂CO₃ is often beneficial in couplings with nitrogen-containing heterocycles.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-methylpyridine

This protocol for 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid provides a solid foundation for developing a procedure for this compound.[2]

  • Reaction Setup: In a dry Schlenk tube, combine 2-Bromo-3-methylpyridine (1.0 eq.), 4-Nitrophenylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (5 mol%) to the flask. Then, add a degassed mixture of 1,4-dioxane and water (4:1) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 18 hours.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

suzuki_workflow A Combine Reactants & Base B Inert Atmosphere A->B C Add Catalyst & Solvent B->C D Heat & Stir C->D E Workup D->E F Purification E->F

Caption: Generalized workflow for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and high-yielding method for C-N bond formation.[8][9] The reaction is sensitive to the choice of ligand and base, and optimization is often necessary for heteroaromatic substrates.

Comparative Data for Buchwald-Hartwig Amination

EntryHeteroaryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromopyridine-D4MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001692[10]
22-BromopyridineAnilinePd₂(dba)₃ / XantPhosDBUToluene10018High[11]
36-Bromo-2-chloroquinolineMorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene801885[9]
4*This compoundMorpholinePd₂(dba)₃ / RuPhosK₃PO₄1,4-Dioxane11012Est. 75-90Predicted

*Note: Data for Entry 4 is an educated estimation. The choice of a bulky, electron-rich ligand like RuPhos is intended to overcome potential catalyst inhibition by the quinoxaline nitrogens. K₃PO₄ is a milder base than NaOtBu, which may be beneficial for substrates with base-sensitive functional groups.

Expert Insights and Rationale:

For the Buchwald-Hartwig amination of This compound , the same considerations regarding catalyst inhibition apply as in the Suzuki coupling. The use of a highly active, sterically hindered phosphine ligand is crucial.[12] Ligands such as RuPhos, BrettPhos, or XPhos, often in combination with a palladium precatalyst, have shown great success in the amination of challenging heteroaryl halides.[13] The choice of base is also critical, with weaker bases like K₃PO₄ or Cs₂CO₃ often being preferred over stronger alkoxides to minimize side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromopyridine-D4

The following protocol for the amination of 3-Bromopyridine-D4 with morpholine can be adapted for this compound.[10]

  • Reaction Setup: In a glovebox, charge a vial with Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and NaOtBu (1.4 eq.).

  • Add Reactants: Add a solution of 3-Bromopyridine-D4 (1.0 eq.) in toluene, followed by morpholine (1.2 eq.).

  • Reaction: Seal the vial and heat the mixture to 100 °C with stirring for 16 hours.

  • Workup: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[14][15] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Comparative Data for Sonogashira Coupling

EntryHeteroaryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-2-aminopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100398[16]
23-BromoquinolinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT3High
32-Chloro-3-methoxyquinoxalinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF80292
4*This compoundPhenylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene906Est. 80-95Predicted

*Note: Data for Entry 4 is an educated estimation. The conditions are based on standard Sonogashira protocols, and the slightly elevated temperature is proposed to ensure efficient reaction with the potentially less reactive bromide compared to an iodide.

Expert Insights and Rationale:

The Sonogashira coupling of This compound is expected to proceed efficiently under standard conditions. The electron-deficient nature of the quinoxaline ring should favor the oxidative addition step. While copper-free Sonogashira protocols exist, the use of a copper(I) co-catalyst is often beneficial for achieving high yields and faster reaction times. A variety of palladium sources can be employed, with Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ being common choices. An amine base, such as triethylamine or diisopropylamine, is typically used to both act as a base and a solvent.

Experimental Protocol: Sonogashira Coupling of 3-Bromo-2-aminopyridine

This protocol for the Sonogashira coupling of 3-Bromo-2-aminopyridine provides a useful template.[16]

  • Reaction Setup: To a round-bottomed flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Inert Atmosphere: Purge the flask with nitrogen.

  • Add Reagents: Add DMF, 3-Bromo-2-aminopyridine (1.0 eq.), Et₃N, and phenylacetylene (1.2 eq.).

  • Reaction: Heat the mixture to 100 °C for 3 hours.

  • Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

sonogashira_cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) product R¹-C≡C-R² alkyne_complex R¹-Pd(II)(-C≡C-R²)L₂ pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination cu_acetylide Cu-C≡C-R² cu_acetylide->pd_complex alkyne H-C≡C-R² alkyne->cu_acetylide Base, CuX cu_x CuX

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Conclusion and Future Outlook

This compound represents a promising, albeit underexplored, building block for the synthesis of complex nitrogen-containing molecules. Based on the fundamental principles of heterocyclic reactivity and data from analogous systems, it is anticipated to be a viable substrate in key palladium-catalyzed cross-coupling reactions.

  • For Suzuki-Miyaura and Buchwald-Hartwig reactions, the primary challenge will be to overcome potential catalyst inhibition by the quinoxaline nitrogens. The use of modern, bulky, electron-rich phosphine or NHC ligands is paramount for achieving high yields.

  • In Sonogashira couplings, this compound is expected to perform well under standard conditions, offering a straightforward route to alkynyl-substituted quinoxalines.

This guide serves as a foundational resource for researchers considering the use of this compound. The provided protocols and comparative data, while extrapolated in some cases, offer a robust starting point for methodological development. Further experimental investigation into the reactivity of this versatile building block is warranted and will undoubtedly unlock new avenues in medicinal chemistry and materials science.

References

A Comparative Guide to the Mechanistic Nuances of Palladium-Catalyzed Reactions of 2-Bromo-3-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures.[1] Among the myriad of heterocyclic scaffolds of medicinal interest, quinoxalines are particularly prominent due to their wide range of biological activities. The functionalization of these moieties, specifically through the strategic use of halogenated precursors like 2-Bromo-3-methylquinoxaline, offers a gateway to novel chemical entities with significant therapeutic potential.

This guide provides an in-depth, comparative analysis of the mechanistic pathways of several key palladium-catalyzed reactions involving this compound. By understanding the subtleties of these transformations, researchers can make more informed decisions in the design and execution of synthetic strategies, ultimately accelerating the drug discovery process.

The Central Role of Palladium Catalysis

Palladium's versatility as a catalyst stems from its ability to cycle between different oxidation states, primarily Pd(0) and Pd(II), which is a fundamental requirement for the catalytic cycles of most cross-coupling reactions.[2] These reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering high efficiency and selectivity.[1]

Comparative Analysis of Key Palladium-Catalyzed Reactions

The reactivity of this compound can be harnessed through several palladium-catalyzed cross-coupling reactions. Below, we compare the mechanistic details and practical considerations of the most prevalent methods.

Suzuki-Miyaura Coupling: Forging C-C (sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species.[3] It is widely favored for its mild reaction conditions and the low toxicity of the boron-containing byproducts.[4]

Mechanistic Overview:

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:[2][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

Suzuki_Miyaura_Coupling cluster_product Pd(0)L2 Pd(0)L2 Quinoxaline-Pd(II)(Br)L2 Quinoxaline-Pd(II)(Br)L2 Pd(0)L2->Quinoxaline-Pd(II)(Br)L2 Oxidative Addition (this compound) Quinoxaline-Pd(II)(R)L2 Quinoxaline-Pd(II)(R)L2 Quinoxaline-Pd(II)(Br)L2->Quinoxaline-Pd(II)(R)L2 Transmetalation (R-B(OH)2, Base) Quinoxaline-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Product Product Quinoxaline-Pd(II)(R)L2->Product 2-R-3-methylquinoxaline

Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Considerations:

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. For sterically hindered or electron-rich substrates, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos can significantly improve reaction efficiency.[6]

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd(PPh₃)₄Na₂CO₃DME/H₂O80-90Good to ExcellentA common and reliable catalyst system.[6]
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100Moderate to GoodA classic and cost-effective option.[6]
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100-110Good to ExcellentBuchwald ligands often enhance yields for challenging substrates.[6]
PdCl₂(dppf)Cs₂CO₃DMF100Good to ExcellentEffective for a broad range of substrates.[6]

Table 1. Representative Reaction Conditions for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, a motif prevalent in pharmaceuticals.[7] This reaction allows for the coupling of an aryl halide with a primary or secondary amine.

Mechanistic Overview:

The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition, but the subsequent steps differ:[7][8]

  • Oxidative Addition: Pd(0) adds to the this compound.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Amination cluster_product Pd(0)L2 Pd(0)L2 Quinoxaline-Pd(II)(Br)L2 Quinoxaline-Pd(II)(Br)L2 Pd(0)L2->Quinoxaline-Pd(II)(Br)L2 Oxidative Addition (this compound) Quinoxaline-Pd(II)(NR1R2)L2 Quinoxaline-Pd(II)(NR1R2)L2 Quinoxaline-Pd(II)(Br)L2->Quinoxaline-Pd(II)(NR1R2)L2 Amine Coordination & Deprotonation (HNR1R2, Base) Quinoxaline-Pd(II)(NR1R2)L2->Pd(0)L2 Reductive Elimination Product Product Quinoxaline-Pd(II)(NR1R2)L2->Product 2-(NR1R2)-3-methylquinoxaline

Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Considerations:

The choice of ligand is paramount in Buchwald-Hartwig amination. The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group has been instrumental in expanding the scope of this reaction to include less reactive aryl chlorides and a wider range of amines.[9][10]

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd(OAc)₂ / BINAPNaOt-BuToluene80-100GoodEffective for primary amines.[7]
Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH100ExcellentBroad scope for various amines.
[Pd(cinnamyl)Cl]₂ / cataCXium AK₂CO₃Dioxane110Good to ExcellentAir-stable precatalyst.

Table 2. Catalyst Systems for Buchwald-Hartwig Amination.

Sonogashira Coupling: Introducing C-C (sp) Bonds

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[11] This reaction is unique in that it typically employs a dual-catalyst system of palladium and copper(I).[12]

Mechanistic Overview:

The catalytic cycle involves two interconnected cycles:[12]

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it begins with the oxidative addition of the aryl halide to the Pd(0) complex.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex.

  • Reductive Elimination: The final step involves the reductive elimination from the palladium center to yield the coupled product and regenerate the Pd(0) catalyst.

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_product Pd(0)L2 Pd(0)L2 Quinoxaline-Pd(II)(Br)L2 Quinoxaline-Pd(II)(Br)L2 Pd(0)L2->Quinoxaline-Pd(II)(Br)L2 Oxidative Addition Quinoxaline-Pd(II)(C≡CR)L2 Quinoxaline-Pd(II)(C≡CR)L2 Quinoxaline-Pd(II)(Br)L2->Quinoxaline-Pd(II)(C≡CR)L2 Transmetalation Quinoxaline-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Product Product Quinoxaline-Pd(II)(C≡CR)L2->Product 2-(C≡CR)-3-methylquinoxaline Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Alkyne Coordination & Deprotonation (Base) Cu(I)-C≡CR->Quinoxaline-Pd(II)(Br)L2

Catalytic cycles of the Sonogashira coupling.

Experimental Considerations:

While the classic Sonogashira coupling utilizes a copper co-catalyst, copper-free variations have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling). These often require specific ligands and conditions.[11]

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄ / CuIEt₃NDMF60-80Classic conditions.
PdCl₂(PPh₃)₂ / CuIi-Pr₂NHTHFRT-50Milder conditions.
Pd(OAc)₂ / SPhosNoneCs₂CO₃Dioxane100Copper-free conditions.

Table 3. Common Conditions for Sonogashira Coupling.

Heck Reaction: Vinylation of the Quinoxaline Core

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[13] This reaction is a powerful tool for the introduction of vinyl groups.

Mechanistic Overview:

The key steps in the Heck catalytic cycle are:[13]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of this compound.

  • Migratory Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the Pd-C bond.

  • Beta-Hydride Elimination (Syn-elimination): A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species eliminates HBr in the presence of a base to regenerate the Pd(0) catalyst.

Heck_Reaction cluster_product Pd(0)L2 Pd(0)L2 Quinoxaline-Pd(II)(Br)L2 Quinoxaline-Pd(II)(Br)L2 Pd(0)L2->Quinoxaline-Pd(II)(Br)L2 Oxidative Addition Intermediate Intermediate Quinoxaline-Pd(II)(Br)L2->Intermediate Migratory Insertion (Alkene) [HPd(II)(Br)L2] [HPd(II)(Br)L2] Intermediate->[HPd(II)(Br)L2] β-Hydride Elimination Product Product Intermediate->Product Substituted Alkene [HPd(II)(Br)L2]->Pd(0)L2 Reductive Elimination (Base)

Catalytic cycle of the Heck reaction.

Experimental Considerations:

The regioselectivity of the Heck reaction can be a concern, but with terminal alkenes, the aryl group typically adds to the less substituted carbon. The stereoselectivity is generally high, favoring the trans isomer.[14]

CatalystBaseSolventTemperature (°C)Notes
Pd(OAc)₂Et₃NDMF100Jeffery conditions.
PdCl₂K₂CO₃NMP120-140For less reactive halides.
Herrmann's catalystNaOAcDMA130Phosphine-free conditions.

Table 4. Typical Conditions for the Heck Reaction.

Alternative Methodologies: C-H Functionalization

While cross-coupling reactions of pre-halogenated substrates are robust, direct C-H functionalization is an increasingly attractive alternative due to its atom and step economy.[15][16] Palladium-catalyzed C-H activation of the quinoxaline core or the methyl group offers a more direct route to functionalized products.[17][18] These reactions often require a directing group to achieve site-selectivity and can proceed through different mechanistic pathways, including concerted metalation-deprotonation (CMD).[19]

Conclusion

The palladium-catalyzed functionalization of this compound provides a rich platform for the synthesis of novel quinoxaline derivatives. The choice of reaction—be it Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Heck—is dictated by the desired bond formation. A thorough understanding of the underlying mechanistic principles, coupled with careful consideration of the reaction parameters, is crucial for achieving high yields and selectivities. As the field continues to evolve, the development of more active and selective catalysts, as well as the exploration of alternative strategies like direct C-H activation, will undoubtedly expand the synthetic chemist's toolbox for the construction of complex, medicinally relevant molecules.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[20][21]

  • Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water).[5]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours).[20]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[20]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General workflow for a Suzuki-Miyaura coupling reaction.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-methylquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-methylquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.